molecular formula C8H6FNO4 B1341862 5-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 850462-64-5

5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No.: B1341862
CAS No.: 850462-64-5
M. Wt: 199.14 g/mol
InChI Key: CMZCBPLTJBYJHZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO4 and its molecular weight is 199.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZCBPLTJBYJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591941
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850462-64-5
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, experimental protocols for its synthesis, and its significant applications in drug development, particularly in the synthesis of targeted cancer therapies.

Core Chemical and Physical Properties

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 850462-64-5[1][2][3]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [2]
Appearance Yellow solid (as crude product)
Solubility (of Methyl Ester) Slightly soluble in water; Soluble in dimethyl sulfoxide (DMSO) and acetone.[4][4]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic nitration of 5-fluoro-2-methylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an ortho, para-director, while the carboxylic acid group (-COOH) is a meta-director. The fluorine atom (-F) is an ortho, para-director but is deactivating. The resulting substitution pattern is a product of the interplay of these electronic effects.

Protocol 1: Standard Nitration using Nitric Acid and Sulfuric Acid

This method involves the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.

Methodology:

  • To a solution of concentrated sulfuric acid (e.g., 700 mL), 5-fluoro-2-methylbenzoic acid (e.g., 80 g, 520 mmol) is added portionwise at a controlled temperature of -5 to 0°C.[4]

  • A pre-cooled mixture of concentrated nitric acid (e.g., 60.4 g, 624 mmol) in concentrated sulfuric acid (e.g., 60 mL) is then added dropwise to the reaction mixture, maintaining the temperature between -5 and 0°C over approximately 1.5 hours.[4]

  • The mixture is stirred at this temperature for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as petroleum ether:ethyl acetate (1:1).[4]

  • Upon completion, the reaction mixture is poured into crushed ice with vigorous stirring to precipitate the product.[4]

  • The crude this compound is collected by filtration. For further use or purification, the precipitate can be dissolved in ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.[4]

Protocol 2: High-Yield Synthesis using Fuming Nitric Acid and Oleum

An improved method that results in higher yield and purity utilizes fuming nitric acid and oleum. This procedure minimizes the formation of undesired dinitro derivatives.

Methodology:

  • A feed of 5-fluoro-2-methylbenzoic acid is dissolved in a mixture of concentrated sulfuric acid and oleum.

  • A separate feed of fuming nitric acid, concentrated sulfuric acid, and oleum is prepared.

  • The two feeds are mixed in a suitable reactor, such as a continuous flow reactor, at a controlled temperature (e.g., 0°C).

  • After the reaction is complete (which can be monitored by HPLC), the mixture is worked up as in Protocol 1 to yield a colorless product with low levels of dinitro impurities.

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Rucaparib . Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors are a class of targeted cancer therapies effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

Typically, this compound is first converted to its methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate. This ester then undergoes a series of reactions to construct the complex tricyclic structure of Rucaparib.

Visualization of Synthesis and Application

The following diagrams illustrate the synthesis of this compound and its subsequent role in the synthesis of Rucaparib.

Synthesis_Pathway cluster_synthesis Synthesis of this compound start 5-Fluoro-2-methylbenzoic Acid reagents + HNO₃ / H₂SO₄ (Nitrating Mixture) start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Application_Pathway cluster_application Role in Rucaparib Synthesis start_acid This compound esterification Esterification (e.g., SOCl₂ / Methanol) start_acid->esterification methyl_ester Methyl 5-fluoro-2-methyl-3-nitrobenzoate esterification->methyl_ester multi_steps Multiple Synthetic Steps methyl_ester->multi_steps rucaparib Rucaparib (PARP Inhibitor) multi_steps->rucaparib

Caption: Pathway from the acid to the drug Rucaparib.

References

In-Depth Technical Guide: 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitrobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds. Its structural features, including a fluorine atom, a methyl group, and a nitro group on the benzoic acid backbone, make it a versatile building block in medicinal chemistry and drug development. Notably, it is a crucial precursor in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, which is utilized in cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound.

Chemical Properties

A summary of the known and calculated chemical properties of this compound is presented below. Direct experimental data for some properties of this specific molecule are limited in publicly available literature; therefore, data for structurally related compounds are also included for comparative purposes.

PropertyValueSource
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol [1]
CAS Number 850462-64-5[1]
Appearance Yellow solid (as described in synthesis)[2]
Solubility Information for the methyl ester suggests slight solubility in water and solubility in dimethyl sulfoxide and acetone. The carboxylic acid is expected to have higher polarity and may exhibit different solubility characteristics.

Synthesis

The primary route for the synthesis of this compound involves the nitration of 5-fluoro-2-methylbenzoic acid. Several methods have been described, with variations in the nitrating agents and reaction conditions to optimize yield and purity.

Experimental Protocol: Nitration of 5-Fluoro-2-methylbenzoic Acid

A widely cited method for the preparation of this compound is detailed in patent literature.[2] The following protocol is a representative example:

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Concentrated sulfuric acid (96-100 wt %)

  • Fuming nitric acid (99 wt %)

  • Oleum (containing 50-70 wt % SO₃)

  • Ice

Procedure:

  • Dissolve 5-fluoro-2-methylbenzoic acid in a mixture of concentrated sulfuric acid and oleum.

  • Cool the solution to a temperature between -10 °C and 30 °C.

  • Slowly add fuming nitric acid to the cooled solution while maintaining the temperature. The molar equivalent of nitric acid relative to the starting benzoic acid is typically between 1 and 2.

  • Stir the reaction mixture for a period ranging from 1 second to 2 hours. The reaction progress can be monitored by techniques such as HPLC to ensure full conversion and minimize the formation of dinitro byproducts.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water to remove residual acids.

  • The crude product can be further purified, for example, by dissolving in a suitable organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

The use of oleum and fuming nitric acid has been reported to increase the yield and purity of the desired product, resulting in a colorless to yellow solid.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, nitro, and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the aromatic carbons (with splitting patterns due to fluorine coupling), and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch of the carboxylic acid (broad band)

  • C=O stretch of the carboxylic acid

  • C-F stretch

  • Asymmetric and symmetric N-O stretches of the nitro group

  • C-H stretches of the aromatic ring and methyl group

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) expected at m/z corresponding to the calculated molecular weight of 199.14.

Applications in Drug Development

The primary application of this compound in drug development is as a key starting material for the synthesis of Rucaparib.[2] Rucaparib is a potent inhibitor of PARP enzymes, which are involved in DNA repair. By inhibiting PARP, Rucaparib can lead to the death of cancer cells with specific DNA repair defects, such as those with BRCA mutations.

The synthesis of Rucaparib typically involves the conversion of this compound to its methyl ester, followed by a series of reactions to construct the final tricyclic structure of the drug.

Visualizations

Logical Relationship: Synthesis of this compound

G start 5-Fluoro-2-methylbenzoic Acid product This compound start->product Nitration reagents Nitrating Agent (e.g., HNO3/H2SO4/Oleum) reagents->product

Caption: Synthesis of this compound via nitration.

Experimental Workflow: Purification of this compound

G precipitation Precipitation on Ice filtration Filtration precipitation->filtration washing Washing with Cold Water filtration->washing dissolution Dissolution in Organic Solvent washing->dissolution extraction Washing with Brine dissolution->extraction drying Drying over Anhydrous Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration final_product Purified Product concentration->final_product

Caption: Post-synthesis purification workflow for the target compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. As with many aromatic nitro compounds, it may be irritating to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of the anticancer drug Rucaparib. While detailed physicochemical and spectroscopic data for this specific compound are not extensively documented in readily accessible sources, its synthesis is well-established. This guide provides a summary of the available information to aid researchers and drug development professionals in their work with this important chemical entity. Further experimental characterization would be beneficial to the scientific community.

References

An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitrobenzoic Acid: Molecular Structure, Synthesis, and Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the synthesis of targeted cancer therapeutics. This document details its molecular structure, physicochemical properties, and established synthesis protocols. A significant focus is placed on its pivotal role in the manufacturing of the Poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, highlighting its importance in the field of drug development for oncology. Experimental procedures and quantitative data are presented to support researchers and scientists in their work with this compound.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring.

IdentifierValue
IUPAC Name This compound
CAS Number 850462-64-5[1]
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1F)--INVALID-LINK--[O-])C(=O)O
InChI Key InChI=1S/C8H6FNO4/c1-4-5(8(10)11)2-6(9)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)

Physicochemical Properties

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis

The primary route for the synthesis of this compound is through the nitration of 5-Fluoro-2-methylbenzoic acid.

Experimental Protocol: Nitration of 5-Fluoro-2-methylbenzoic acid

A patented method outlines a high-yield synthesis process. This procedure involves the use of fuming nitric acid and oleum to achieve efficient nitration.

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (96-100 wt %)

  • Oleum (containing 50-70 wt % SO₃)

  • Fuming Nitric Acid (95-100 wt %)

Procedure:

  • Dissolve 5-Fluoro-2-methylbenzoic acid in a mixture of concentrated sulfuric acid and oleum.

  • Cool the solution to a temperature between -10°C and 30°C.

  • Slowly add fuming nitric acid to the cooled solution while maintaining the temperature.

  • The reaction is typically allowed to proceed for a period ranging from 1 second to 2 hours.

  • Upon completion, the reaction mixture is worked up to isolate the this compound product. This process has been shown to produce a colorless product with high purity and yield.

This method is an improvement over previous techniques that resulted in lower yields and a mixture of regioisomers.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 5-Fluoro-2-methylbenzoic acid dissolution Dissolution in H₂SO₄/Oleum reactant1->dissolution reactant2 Fuming Nitric Acid nitration Nitration reactant2->nitration reactant3 Oleum reactant3->dissolution reactant4 Concentrated H₂SO₄ reactant4->dissolution cooling Cooling (-10 to 30°C) dissolution->cooling cooling->nitration product This compound nitration->product

Synthesis workflow for this compound.

Role in Drug Development: Synthesis of Rucaparib

This compound is a crucial starting material in the synthesis of Rucaparib, a potent inhibitor of the PARP enzyme. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[3]

The synthesis of Rucaparib from this compound involves a multi-step process that ultimately leads to the formation of the complex tricyclic indole structure of the final drug.

PARP Inhibition Signaling Pathway

PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand DNA breaks (DSBs) during DNA replication. In normal cells, these DSBs can be repaired by the HRR pathway. However, in cancer cells with a deficient HRR pathway (e.g., due to BRCA mutations), the accumulation of DSBs leads to cell death, a concept known as synthetic lethality.[4][5]

PARP_Inhibition_Pathway cluster_drug_action Drug Action cluster_repair_pathways DSB Repair cluster_brca_deficient BRCA Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER activates SSB_Repair SSB Repaired BER->SSB_Repair Rucaparib Rucaparib (PARP Inhibitor) Rucaparib->PARP inhibits DSB Double-Strand Break (DSB) Replication->DSB unrepaired SSB leads to HRR Homologous Recombination Repair (HRR) DSB->HRR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ HRR_deficient Defective HRR DSB->HRR_deficient in cancer cells Cell_Survival Cell Survival HRR->Cell_Survival in normal cells NHEJ->Cell_Survival error-prone repair Cell_Death Cell Death (Apoptosis) DSB_accumulation DSB Accumulation HRR_deficient->DSB_accumulation DSB_accumulation->Cell_Death

Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers are advised to acquire this data on their synthesized or procured material for verification of structure and purity. The expected spectral characteristics would be consistent with the assigned molecular structure, showing signals corresponding to the aromatic protons and carbons, the methyl group, and the carboxylic acid moiety, with the influence of the electron-withdrawing nitro and fluoro groups.

Safety and Handling

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its role as a key building block in the synthesis of the PARP inhibitor Rucaparib. The optimized synthesis of this intermediate is crucial for the efficient production of this life-saving medication. While detailed physicochemical and spectral data for the acid are not extensively documented, its synthetic utility is well-established. This guide provides a foundational understanding for researchers and professionals working with this important molecule, from its fundamental properties to its application in the development of targeted cancer therapies.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the preparation of various active pharmaceutical ingredients (APIs), notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib.[1] This document details the primary synthetic pathway, optimized reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its molecular structure incorporates a fluorine atom, a methyl group, and a nitro group, which provide multiple points for further chemical modification. The primary route for its synthesis involves the electrophilic nitration of 5-Fluoro-2-methylbenzoic acid. The regioselectivity of this reaction is crucial for obtaining the desired 3-nitro isomer in high purity and yield.

Recent advancements in process chemistry have focused on optimizing the nitrating conditions to minimize the formation of unwanted regioisomers and di-nitro byproducts, leading to a more efficient and scalable synthesis.[1]

Synthesis Pathway Overview

The principal and most widely documented pathway for the synthesis of this compound is the direct nitration of 5-Fluoro-2-methylbenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The conditions of this reaction, particularly the choice of nitrating agent, have a significant impact on the yield and purity of the final product.

While the direct nitration of 5-fluoro-2-methylbenzoic acid is the main focus, it is sometimes followed by esterification to its methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate.[1][2] This subsequent step can facilitate purification.[2]

Synthesis_Pathway 5-Fluoro-2-methylbenzoic_acid 5-Fluoro-2-methylbenzoic acid 5-Fluoro-2-methyl-3-nitrobenzoic_acid This compound 5-Fluoro-2-methylbenzoic_acid->5-Fluoro-2-methyl-3-nitrobenzoic_acid Nitration Nitrating_Mixture Nitrating Mixture (e.g., fuming HNO3, H2SO4, Oleum) Nitrating_Mixture->5-Fluoro-2-methyl-3-nitrobenzoic_acid Workup Work-up (Ice water quench, Filtration) 5-Fluoro-2-methyl-3-nitrobenzoic_acid->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The choice of nitrating agent significantly influences the yield and purity of the final product. The following table summarizes quantitative data from various reported methods.

Starting MaterialNitrating AgentYieldPurity/NotesReference
5-Fluoro-2-methylbenzoic acidFuming HNO₃ and concentrated H₂SO₄45.1%Resulted in a mixture of various regioisomers and by-products.[1]
5-Fluoro-2-methylbenzoic acidConcentrated HNO₃ and concentrated H₂SO₄52% (for two steps)This yield is for the conversion to the methyl ester, including nitration and subsequent esterification.[1]
5-Fluoro-2-methylbenzoic acidFuming HNO₃ and OleumFull conversionHPLC analysis showed less than 0.5% of the dinitro derivative.[1]
5-Fluoro-2-methylbenzoic acidConcentrated HNO₃ in concentrated H₂SO₄Not specified for the acidThe crude acid was converted to the methyl ester with a 25% overall yield for the two steps after purification.[2]

Experimental Protocols

Two detailed experimental protocols are provided below. The first is a standard laboratory-scale batch process, and the second is an optimized method using oleum for improved yield and purity, as described in patent literature.

Protocol 1: Nitration with Concentrated Nitric and Sulfuric Acids

This protocol describes a common method for the nitration of 5-fluoro-2-methylbenzoic acid.

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, add 700 mL of concentrated H₂SO₄.

  • Cool the sulfuric acid to a temperature between -5°C and 0°C using an ice-salt bath.

  • Slowly add 80 g (520 mmol) of 5-fluoro-2-methylbenzoic acid to the cooled sulfuric acid in portions, ensuring the temperature is maintained.[2]

  • In a separate flask, prepare the nitrating mixture by carefully adding 60.4 g (624 mmol) of concentrated HNO₃ to 60 mL of concentrated H₂SO₄.[2]

  • Add the nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid over approximately 1.5 hours, maintaining the reaction temperature between -5°C and 0°C.[2]

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 2 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:EtOAc (1:1).

  • Upon completion, pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[2]

  • Collect the resulting precipitate by vacuum filtration.

  • Dissolve the precipitate in EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Concentrate the solution under reduced pressure to obtain the crude this compound.[2]

Protocol 2: Optimized Nitration with Fuming Nitric Acid and Oleum

This protocol is adapted from patent literature and is designed to provide higher yield and purity.[1]

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (96-100 wt%)

  • Oleum

  • Fuming Nitric Acid (99 wt%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, prepare a mixture of concentrated sulfuric acid and oleum.

  • Cool the acid mixture to 0°C.

  • Slowly add 5-fluoro-2-methylbenzoic acid to the cooled acid mixture with stirring.

  • In a separate, cooled vessel, prepare the nitrating mixture by adding fuming nitric acid to a mixture of concentrated sulfuric acid and oleum.

  • Slowly add the nitrating mixture to the solution of 5-fluoro-2-methylbenzoic acid, maintaining the temperature at 0°C.

  • Stir the reaction mixture for 1 hour at 0°C.[1]

  • Monitor the reaction for full conversion and minimal formation of the dinitro derivative by HPLC.[1]

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.

  • Isolate the precipitated solid by filtration.

  • Wash the solid with cold deionized water.

  • The product can be further purified by recrystallization from a suitable solvent.

Experimental_Workflow cluster_preparation Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation Start Start Cool_H2SO4 Cool H2SO4 (-5 to 0°C) Start->Cool_H2SO4 Add_Substrate Add 5-Fluoro-2-methylbenzoic acid Cool_H2SO4->Add_Substrate Add_Nitrating_Mix Add Nitrating Mix (dropwise, -5 to 0°C) Add_Substrate->Add_Nitrating_Mix Prepare_Nitrating_Mix Prepare Nitrating Mix (HNO3 in H2SO4) Prepare_Nitrating_Mix->Add_Nitrating_Mix Stir Stir for 2 hours Add_Nitrating_Mix->Stir Monitor_TLC Monitor by TLC Stir->Monitor_TLC Quench Pour into Ice Water Monitor_TLC->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Dissolve_Wash_Dry Dissolve in EtOAc, Wash with Brine, Dry Filter->Dissolve_Wash_Dry Concentrate Concentrate Dissolve_Wash_Dry->Concentrate End Crude Product Concentrate->End

Caption: Experimental workflow for the nitration of 5-Fluoro-2-methylbenzoic acid.

Conclusion

The synthesis of this compound is a critical process for the production of important pharmaceutical compounds. The optimized method utilizing fuming nitric acid and oleum offers a superior route, providing higher yields and purity compared to traditional methods. Careful control of the reaction temperature is paramount to minimizing side reactions. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Spectroscopic Data of 5-Fluoro-2-methyl-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-methyl-3-nitrobenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents expected spectroscopic data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided, alongside visualizations of analytical workflows.

Data Presentation

The following tables summarize the predicted quantitative data for the key spectroscopic techniques used to characterize this compound. These values are estimations derived from data on analogous compounds and serve as a guide for researchers in the analysis of this molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.5-7.8Doublet of doublets1HAromatic H
~7.3-7.5Doublet of doublets1HAromatic H
~2.5Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165-170-COOH
~158-162 (d, J ≈ 250 Hz)C-F
~148-152C-NO₂
~135-140C-CH₃
~125-130Aromatic C-H
~115-120 (d, J ≈ 20-25 Hz)Aromatic C-H
~130-135Quaternary Aromatic C
~15-20-CH₃

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300BroadO-H stretchCarboxylic acid
~1700-1725StrongC=O stretchCarboxylic acid
~1520-1560StrongAsymmetric NO₂ stretchNitro group
~1340-1380StrongSymmetric NO₂ stretchNitro group
~1600, ~1475Medium-StrongC=C stretchAromatic ring
~1200-1300StrongC-O stretchCarboxylic acid
~1000-1100MediumC-F stretchAryl fluoride
~3000-3100WeakC-H stretchAromatic
~2850-2960WeakC-H stretchMethyl

Table 4: Predicted Mass Spectrometry (MS) Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
199High[M]⁺ (Molecular ion)
182Moderate[M-OH]⁺
154Moderate[M-COOH]⁺
124Moderate[M-COOH-NO]⁺
108Moderate[M-COOH-NO₂]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.5-0.7 mL in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • The instrument is tuned and locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

    • The resulting spectrum is phase-corrected and baseline-corrected.

    • The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

    • The sample is placed in the IR beam path.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep Prepare KBr pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Group Vibrations MS->Structure Molecular Weight, Fragmentation

Caption: General workflow for the spectroscopic analysis of this compound.

Synthesis_Pathway Start 5-Fluoro-2-methylbenzoic Acid Product This compound Start->Product Nitration Reagents Fuming HNO₃ Oleum Reagents->Product

Caption: A potential synthetic pathway for this compound.[1]

References

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methyl-3-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-methyl-3-nitrobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in their laboratories. Furthermore, a proposed data presentation format is included to aid in the systematic collection and comparison of results.

Data Presentation

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Alcohols
Methanol
Ethanol
Isopropanol
Ketones
Acetone
Methyl Ethyl Ketone
Esters
Ethyl Acetate
Chlorinated Solvents
Dichloromethane
Chloroform
Aromatic Hydrocarbons
Toluene
Ethers
Diethyl Ether
Tetrahydrofuran (THF)
Amides
Dimethylformamide (DMF)
Dimethyl Acetamide (DMAc)
Other
Acetonitrile
Dimethyl Sulfoxide (DMSO)

Experimental Protocols

The determination of solubility is a critical step in chemical process development, formulation, and preclinical studies. The following are detailed methodologies for commonly employed techniques for determining the solubility of organic compounds like substituted benzoic acids.

1. Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Apparatus and Materials:

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

  • This compound (solute)

  • Organic solvents of interest

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration: Place the sealed vials in a constant temperature shaker. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. To confirm equilibrium, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

  • Quantification: Quantify the concentration of this compound in the filtrate using a suitable analytical method.

2. Quantification Methods

a) Gravimetric Analysis

This is a straightforward method for determining solubility if the solute is non-volatile.

Procedure:

  • Accurately weigh an empty, dry container (e.g., a watch glass or evaporating dish).

  • Pipette a known volume of the clear, saturated filtrate into the weighed container.

  • Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Once the solvent is completely evaporated, dry the residue in the oven until a constant weight is achieved.

  • Cool the container in a desiccator and weigh it accurately.

  • Calculation: The solubility is calculated from the mass of the residue and the initial volume of the filtrate.

b) UV-Vis Spectrophotometry

This method is suitable if the solute has a chromophore that absorbs light in the UV-Vis range.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

  • Generation of a Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Synthesis Workflow

The synthesis of this compound is a key process for its availability in research and development. The following diagram illustrates a common synthetic pathway.

Synthesis_Workflow Start 5-Fluoro-2-methylbenzoic Acid Nitration Nitration Start->Nitration Reacts with Product This compound Nitration->Product Yields Esterification Esterification (Optional) Product->Esterification Reagents Reagents: - Fuming Nitric Acid - Oleum/Conc. H2SO4 Reagents->Nitration EsterProduct Methyl 5-fluoro-2-methyl-3-nitrobenzoate Esterification->EsterProduct Methanol Methanol Methanol->Esterification

Caption: Synthesis pathway for this compound.

Navigating the Safety Profile of 5-Fluoro-2-methyl-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 5-Fluoro-2-methyl-3-nitrobenzoic acid (CAS Number: 850462-64-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document collates and extrapolates information from the SDSs of structurally similar compounds, including methyl 5-fluoro-2-methyl-3-nitrobenzoate, 2-methyl-3-nitrobenzoic acid, and other related nitrobenzoic acid derivatives. This guide is intended to serve as a primary reference for risk assessment and the implementation of safe handling procedures in a laboratory setting.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological information gathered from related compounds. It is crucial to handle this compound with the assumption that it possesses similar properties.

Table 1: Physicochemical Properties of Related Nitrobenzoic Acid Derivatives

Property2-Methyl-3-nitrobenzoic acid2-Chloro-5-nitrobenzoic acidMethyl 3-nitrobenzoate
Physical State Powder Solid---Powder Solid
Appearance Light yellow---Beige
Melting Point/Range 182 - 186 °C / 359.6 - 366.8 °F165 - 168 °C / 329 - 334 °F76 - 80 °C / 168.8 - 176 °F[1]
Boiling Point/Range No data available---279 °C / 534.2 °F @ 760 mmHg[1]
Solubility in Water ------Insoluble[1]
Molecular Formula C8H7NO4C7H4ClNO4C8H7NO4[1]
Molecular Weight 181.15201.57181.15[1]

Table 2: Toxicological Profile based on Analogous Compounds

HazardClassification & Statements (from related compounds)
Acute Toxicity Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]
Respiratory Sensitization May cause respiratory irritation.[4]
Skin Sensitization May cause an allergic skin reaction.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]

Experimental Protocols for Safe Handling

The following protocols are derived from safety data sheets of similar nitrobenzoic acid compounds and represent best practices for handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling the substance. The following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or where splashing is possible, wear fire/flame resistant and impervious clothing.[5]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if engineering controls are insufficient or during emergency situations.[5]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material. Avoid generating dust.

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1]

    • Avoid breathing dust.[6]

    • Wash the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Visualized Safety Workflows

The following diagrams, generated using Graphviz, illustrate key safety-related workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment handling_solid Handling Solid risk_assessment->handling_solid Solid Form handling_solution Handling Solution risk_assessment->handling_solution Solution Form ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if dusty) handling_solid->ppe_solid ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat handling_solution->ppe_solution end Proceed with Experiment ppe_solid->end ppe_solution->end First_Aid_Response exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Wash with soap and water for at least 15 minutes. Remove contaminated clothing. skin_contact->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention. eye_contact->action_eye action_inhalation Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. ingestion->action_ingestion

References

Physical and chemical properties of 5-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitrobenzoic acid, with the CAS number 850462-64-5, is a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its strategic substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the benzoic acid core, makes it a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its significant role in drug development, particularly as a precursor to the PARP (poly ADP-ribose polymerase) inhibitor, Rucaparib.

Core Physical and Chemical Properties

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, its general characteristics can be summarized. The compound is described as a yellow solid.[1]

Table 1: General and Predicted Physical Properties
PropertyValueSource/Notes
CAS Number 850462-64-5[2]
Molecular Formula C₈H₆FNO₄[2]
Molecular Weight 199.137 g/mol [2]
Appearance Yellow solid[1]
Solubility Predicted to be slightly soluble in water, with better solubility in organic solvents like methanol, ethyl acetate, and dimethyl sulfoxide.Inferred from structural analogs.
Melting Point Not consistently reported.-
Boiling Point Not reported.Decomposes at high temperatures.
pKa Not experimentally determined.Expected to be acidic due to the carboxylic acid group.

Experimental Protocols

The primary route for the synthesis of this compound is through the nitration of 5-fluoro-2-methylbenzoic acid. Several patented methods describe this transformation using strong nitrating agents.

Synthesis of this compound

Principle: This synthesis involves the electrophilic aromatic substitution of 5-fluoro-2-methylbenzoic acid. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating but meta-directing carboxylic acid group, along with the fluorine atom, lead to the regioselective introduction of the nitro group at the 3-position. The use of strong acids like sulfuric acid or oleum facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.

Reagents and Equipment:

  • 5-fluoro-2-methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄) or Oleum

  • Fuming nitric acid (HNO₃)

  • Crushed ice

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid or oleum.[1]

  • Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution via a dropping funnel, ensuring the temperature is maintained within the specified range.[1]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A precipitate of crude this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.

  • For further purification, the crude product can be dissolved in ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate.[3]

  • The solvent can then be removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The addition of nitric acid is exothermic and must be done slowly with careful temperature control to prevent runaway reactions.

Chemical Reactivity and Role in Drug Development

The chemical reactivity of this compound is characterized by the functional groups present: the carboxylic acid, the nitro group, and the substituted aromatic ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, conversion to an acid chloride, and amide bond formation.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. It can be reduced to an amino group, which is a key transformation in the synthesis of various pharmaceutical intermediates.

  • Aromatic Ring: The presence of the fluorine, methyl, and nitro groups influences the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

The most prominent application of this compound is as a key starting material in the synthesis of Rucaparib .[1] Rucaparib is a potent inhibitor of the PARP enzyme family, which plays a critical role in DNA repair. By inhibiting PARP, Rucaparib can lead to the death of cancer cells with specific DNA repair defects, such as those with BRCA mutations.

The synthesis of Rucaparib from this compound typically involves an initial esterification of the carboxylic acid to its methyl ester, followed by a series of reactions to construct the tricyclic lactam core of the drug.[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 5-Fluoro-2-methylbenzoic Acid Reaction Nitration (Fuming HNO₃, H₂SO₄/Oleum, -5 to 0°C) Start->Reaction Dissolution Quenching Quenching (Pour onto ice) Reaction->Quenching Reaction Mixture Filtration Vacuum Filtration Quenching->Filtration Crude Product Slurry Dissolution Dissolution (Ethyl Acetate) Filtration->Dissolution Crude Solid Washing Washing (Water, Brine) Dissolution->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Pure this compound Evaporation->Product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a fine chemical with significant utility in the synthesis of high-value pharmaceutical compounds. While detailed public data on some of its specific physical properties are scarce, its synthesis and chemical reactivity are well-established, particularly in the context of its role as a precursor to the anticancer drug Rucaparib. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research to fully characterize its physical and spectroscopic properties would be a valuable contribution to the scientific literature.

References

Unveiling the Solid State: A Technical Guide to the Hypothetical Crystal Structure of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 5-fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the synthesis of targeted therapies such as PARP inhibitors. While, to date, the specific crystal structure of this compound has not been publicly deposited in crystallographic databases, this document outlines the established methodologies for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. The protocols and data presentation herein are based on established practices for small organic molecules and serve as a robust framework for researchers working with this and structurally related compounds.

Synthesis and Crystallization

The synthesis of this compound is a critical first step towards obtaining single crystals suitable for X-ray diffraction. The primary route involves the nitration of 5-fluoro-2-methylbenzoic acid.

Experimental Protocol: Synthesis

A common method for the preparation of this compound involves the use of strong nitrating agents. One patented method describes the use of fuming nitric acid and oleum to achieve a high yield and purity of the desired product.[1]

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Fuming nitric acid

  • Oleum

  • Methanol

  • Ice

  • Deionized water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel cooled to an appropriate temperature (e.g., 0-5°C), slowly add 5-fluoro-2-methylbenzoic acid to a mixture of oleum and fuming nitric acid.

  • Maintain the temperature and stir the reaction mixture for a specified period to ensure complete nitration.

  • Upon completion, the reaction mixture is carefully quenched by pouring it over ice.

  • The precipitated solid, this compound, is collected by filtration.

  • The crude product is then washed with cold water to remove any remaining acid.

  • For further purification, the product can be recrystallized from a suitable solvent or solvent mixture.

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow start Start: 5-Fluoro-2-methylbenzoic Acid nitration Nitration (Fuming Nitric Acid, Oleum) start->nitration quench Quenching (Ice Water) nitration->quench filtration Filtration quench->filtration wash Washing (Cold Water) filtration->wash purification Purification (Recrystallization) wash->purification product Product: this compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[2] The process is often empirical, requiring screening of various solvents and conditions.

General Approaches for Crystallization:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.[3]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Screening Protocol:

  • Dissolve a small amount of purified this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to determine solubility.

  • Prepare saturated or near-saturated solutions in the most promising solvents.

  • Set up crystallization trials using the methods described above.

  • Monitor the trials regularly for the appearance of single crystals. The ideal crystals should be well-formed with sharp edges and be at least 0.1 mm in each dimension.[2]

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their atomic and molecular structure can be determined using single-crystal X-ray diffraction.[2][4]

Experimental Protocol: Data Collection and Structure Solution

The following outlines a generalized procedure for the structural analysis of a small organic molecule like this compound.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The phase problem is solved using direct methods, which are highly effective for small molecules.[2] This provides an initial model of the electron density and atomic positions.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.

The workflow for single-crystal X-ray crystallography is depicted below.

G X-ray Crystallography Workflow crystal Single Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection data_processing Data Processing (Unit Cell, Space Group, Intensities) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: A diagram showing the major stages of determining a crystal structure using X-ray diffraction.

Data Presentation: Hypothetical Crystallographic Data

The results of a successful crystal structure determination would be presented in a standardized format, typically in a series of tables. The following tables illustrate the type of quantitative data that would be expected for this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₈H₆FNO₄
Formula weight199.14
Temperature293(2) K
Wavelength0.71073 Å
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensions
ae.g., 8.5 Å
be.g., 12.3 Å
ce.g., 7.9 Å
α90°
βe.g., 105°
γ90°
Volumee.g., 800 ų
Z4
Calculated densitye.g., 1.65 Mg/m³
Absorption coefficiente.g., 0.14 mm⁻¹
F(000)e.g., 408
Crystal sizee.g., 0.2 x 0.2 x 0.1 mm
Theta range for data collectione.g., 2.5 to 27.5°
Reflections collectede.g., 5000
Independent reflectionse.g., 1800 [R(int) = 0.03]
Completeness to theta = 27.5°e.g., 99.5 %
Refinement methode.g., Full-matrix least-squares on F²
Data / restraints / parameterse.g., 1800 / 0 / 128
Goodness-of-fit on F²e.g., 1.05
Final R indices [I>2sigma(I)]e.g., R1 = 0.04, wR2 = 0.11
R indices (all data)e.g., R1 = 0.05, wR2 = 0.12
Largest diff. peak and holee.g., 0.25 and -0.20 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

BondLength (Å)AngleDegrees (°)
C1-C2e.g., 1.39C6-C1-C2e.g., 119.5
C1-C7e.g., 1.49C1-C2-C3e.g., 120.5
C2-C3e.g., 1.38C2-C3-N1e.g., 118.0
C3-N1e.g., 1.47C3-N1-O1e.g., 117.5
N1-O1e.g., 1.22O1-N1-O2e.g., 125.0
C7-O3e.g., 1.21C1-C7-O3e.g., 124.0
C7-O4e.g., 1.31C1-C7-O4e.g., 113.0
C5-F1e.g., 1.35O3-C7-O4e.g., 123.0

Relevance in Drug Development

This compound is a precursor to molecules of significant interest in medicinal chemistry. Notably, it is an intermediate in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[1] Understanding the three-dimensional structure of this and related intermediates can provide valuable insights for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the solid-state conformation with biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have significant implications for the solubility, stability, and bioavailability of the final active pharmaceutical ingredient (API).

  • Process Chemistry: Optimizing crystallization conditions for large-scale production with consistent purity and morphology.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Fluoro-2-methyl-3-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted biological activities of 5-Fluoro-2-methyl-3-nitrobenzoic acid and its isomers. While direct experimental data on these specific compounds is limited, their structural features and relationship to well-characterized molecules suggest significant potential in oncology and infectious disease research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of predicted mechanisms of action, relevant quantitative data from related compounds, and detailed experimental protocols to facilitate future investigations.

Introduction

This compound serves as a key synthetic intermediate in the production of Rucaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The structural motifs present in this molecule and its isomers—a fluorinated benzoic acid core and a nitroaromatic ring—are associated with distinct and potent biological activities. This guide will explore the predicted anticancer and antimicrobial properties of these compounds by examining the activities of their derivatives and structurally related molecules.

Predicted Biological Activity I: Anticancer (PARP Inhibition)

As a direct precursor to Rucaparib, this compound's core structure is integral to the pharmacophore responsible for PARP inhibition. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage response (DDR) pathways of cancer cells, a concept known as synthetic lethality.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for repairing single-strand DNA breaks. In cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for homologous recombination-based double-strand break repair, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death. Rucaparib has been approved for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancers, particularly in patients with BRCA mutations.

PARP_Inhibition_Pathway DNA_SSB Single-Strand DNA Break PARP PARP Enzyme DNA_SSB->PARP recruits PAR_chain Poly(ADP-ribose) Chain (Signal for Repair) PARP->PAR_chain synthesizes DDR_proteins DNA Repair Proteins (e.g., XRCC1) PAR_chain->DDR_proteins recruits Repair DNA Repair DDR_proteins->Repair mediate Repair->DNA_SSB resolves Rucaparib Rucaparib (from 5-Fluoro-2-methyl- 3-nitrobenzoic acid) Rucaparib->PARP inhibits Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest disruption leads to Inhibitor 3-Arylisoquinolinone (Derivative) Inhibitor->Microtubule inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis Antimicrobial_Workflow Compound Nitroaromatic Compound Microbe Microbial Cell Compound->Microbe enters Nitroreductase Nitroreductase Microbe->Nitroreductase Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species reduces compound to DNA_Damage DNA Damage Reactive_Species->DNA_Damage causes Cell_Death Cell Death DNA_Damage->Cell_Death leads to PARP_Assay_Workflow Start Start Plate_Prep Prepare Histone-Coated 96-Well Plate Start->Plate_Prep Add_Compound Add Test Compound and Controls Plate_Prep->Add_Compound Add_Master_Mix Add Master Mix (PARP1, Activated DNA) Add_Compound->Add_Master_Mix Add_NAD Initiate Reaction with Biotinylated NAD+ Add_Master_Mix->Add_NAD Incubate_1hr Incubate at RT for 1 hr Add_NAD->Incubate_1hr Wash_1 Wash Plate Incubate_1hr->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_30min Incubate at RT for 30 min Add_Strep_HRP->Incubate_30min Wash_2 Wash Plate Incubate_30min->Wash_2 Add_Substrate Add Chemiluminescent Substrate Wash_2->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze

Methodological & Application

Application Notes and Protocols for the Synthesis of Rucaparib from 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms. This document provides a detailed synthetic route to Rucaparib starting from the readily available 5-Fluoro-2-methyl-3-nitrobenzoic acid. The described methodology follows a convergent synthetic strategy, encompassing an initial esterification, a Leimgruber-Batcho indole synthesis to construct the core indole structure, followed by the formation of the characteristic tricyclic lactam system, and a final palladium-catalyzed coupling to introduce the requisite side chain. These protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

Overall Synthetic Scheme

The synthesis of Rucaparib from this compound can be outlined in the following key stages:

Rucaparib Synthesis Workflow A This compound B Methyl 5-fluoro-2-methyl-3-nitrobenzoate A->B Esterification C (E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate B->C Leimgruber-Batcho (Enamine Formation) D Methyl 6-fluoro-1H-indole-4-carboxylate C->D Reductive Cyclization E Intermediate for Lactamization D->E Side Chain Precursor Formation F 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one E->F Lactamization G Rucaparib F->G Pd-Catalyzed Coupling

Caption: Overall workflow for the synthesis of Rucaparib.

Data Presentation

Table 1: Summary of Reaction Steps and Yields

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1EsterificationThis compoundMethyl 5-fluoro-2-methyl-3-nitrobenzoateMethanol, Thionyl chloride, Reflux~90%
2Enamine FormationMethyl 5-fluoro-2-methyl-3-nitrobenzoate(E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoateN,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF, Heat~85-95%
3Reductive Cyclization(E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoateMethyl 6-fluoro-1H-indole-4-carboxylateH₂, Pd/C, THF/Methanol~80-90%
4Lactam FormationMethyl 6-fluoro-1H-indole-4-carboxylate8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-oneMulti-step processVariable
5Final Coupling8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-oneRucaparib(4-((Methylamino)methyl)phenyl)boronic acid, Pd catalyst, Base~70-80%

Table 2: Analytical Data for Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpectroscopic Data Highlights
Methyl 5-fluoro-2-methyl-3-nitrobenzoateC₉H₈FNO₄213.16White to off-white solid¹H NMR consistent with structure.
(E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoateC₁₂H₁₃FN₂O₄283.32Red solid¹H NMR showing characteristic vinyl and dimethylamino protons.
Methyl 6-fluoro-1H-indole-4-carboxylateC₁₀H₈FNO₂193.18Solid¹H NMR and ¹³C NMR confirming the indole structure.
8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-oneC₁₁H₉FN₂O204.20Off-white to white powderMass spectrometry confirming the molecular weight.
RucaparibC₁₉H₁₈FN₃O323.37White to pale yellow solid¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the final product structure.[1]

Experimental Protocols

Step 1: Esterification of this compound

This protocol describes the conversion of the starting carboxylic acid to its corresponding methyl ester, a necessary activation step for the subsequent Leimgruber-Batcho reaction.

Esterification_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve this compound in anhydrous Methanol. B Cool the solution to 0°C. A->B C Slowly add Thionyl chloride (SOCl₂). B->C D Allow the mixture to warm to room temperature. C->D E Reflux the reaction mixture for 4-6 hours. D->E F Monitor reaction completion by TLC. E->F G Cool the reaction mixture. F->G H Concentrate under reduced pressure. G->H I Dissolve residue in Ethyl Acetate. H->I J Wash with saturated NaHCO₃ solution and brine. I->J K Dry over anhydrous Na₂SO₄, filter, and concentrate. J->K L Purify by column chromatography if necessary. K->L

Caption: Protocol for the esterification of the starting material.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 5-fluoro-2-methyl-3-nitrobenzoate. The product can be purified further by column chromatography if required.

Step 2 & 3: Leimgruber-Batcho Indole Synthesis

This two-step sequence involves the formation of a key enamine intermediate followed by its reductive cyclization to yield the desired indole core.

Leimgruber_Batcho_Protocol cluster_0 Enamine Formation cluster_1 Reductive Cyclization A Combine Methyl 5-fluoro-2-methyl-3-nitrobenzoate and DMF-DMA in DMF. B Heat the mixture to 110-120°C for several hours. A->B C Monitor reaction completion by TLC. B->C D Cool and concentrate to obtain the crude enamine. C->D E Dissolve the crude enamine in a suitable solvent (e.g., THF/Methanol). D->E F Add Palladium on Carbon (Pd/C) catalyst. E->F G Hydrogenate the mixture under H₂ atmosphere. F->G H Monitor reaction completion by TLC. G->H I Filter off the catalyst through Celite. H->I J Concentrate the filtrate and purify the residue. I->J

Caption: Protocol for the Leimgruber-Batcho indole synthesis.

Methodology:

  • Enamine Formation:

    • In a flask, combine Methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5-2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to 110-120°C and stir for 4-8 hours.

    • Monitor the formation of the deep-red colored enamine by TLC.

    • After completion, cool the reaction mixture and remove the DMF under reduced pressure to yield the crude (E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate, which is often used in the next step without further purification.

  • Reductive Cyclization:

    • Dissolve the crude enamine from the previous step in a mixture of THF and methanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain Methyl 6-fluoro-1H-indole-4-carboxylate.

Step 4: Formation of the Tricyclic Lactam

The construction of the azepino[5,4,3-cd]indol-6-one core is a critical step in the synthesis. This is typically achieved through a multi-step sequence involving N-alkylation of the indole followed by intramolecular cyclization.

Methodology: A representative procedure involves:

  • N-Alkylation: Alkylate the indole nitrogen of Methyl 6-fluoro-1H-indole-4-carboxylate with a suitable two-carbon electrophile bearing a leaving group and a protected amino group (e.g., 2-(Boc-amino)ethyl bromide).

  • Deprotection: Remove the protecting group (e.g., Boc group with TFA) to reveal the primary amine.

  • Lactamization: Induce intramolecular cyclization between the amine and the ester to form the seven-membered lactam ring. This can be achieved by heating in a high-boiling point solvent or by using coupling agents. This yields 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.

Step 5: Final Suzuki Coupling to Synthesize Rucaparib

The final step introduces the 4-((methylamino)methyl)phenyl side chain via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Final_Coupling_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one, (4-((methylamino)methyl)phenyl)boronic acid, a Palladium catalyst, and a base in a suitable solvent system. B Degas the reaction mixture. A->B C Heat the mixture under an inert atmosphere. B->C D Monitor reaction completion by TLC or LC-MS. C->D E Cool the reaction mixture. D->E F Perform an aqueous work-up. E->F G Extract the product with an organic solvent. F->G H Dry, concentrate, and purify by column chromatography or recrystallization. G->H

Caption: Protocol for the final Suzuki coupling step.

Methodology:

  • To a reaction vessel, add 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one (1.0 eq), (4-((methylamino)methyl)phenyl)boronic acid or its corresponding pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water or DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford Rucaparib.[1]

Conclusion

The synthetic pathway detailed in these application notes provides a robust and reproducible method for the preparation of the PARP inhibitor Rucaparib from this compound. The protocols are designed to be clear and concise, enabling researchers to efficiently synthesize this important therapeutic agent for further study and development. Careful execution of each step and appropriate purification techniques are essential for obtaining high-purity Rucaparib.

References

Application Note: Regioselective Nitration of 5-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the nitration of 5-fluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the PARP inhibitor Rucaparib.[1] The described method focuses on achieving high yield and purity by controlling reaction conditions and utilizing specific nitrating agents. The regioselectivity of the reaction is influenced by the directing effects of the fluoro, methyl, and carboxylic acid substituents on the aromatic ring. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The nitration of substituted benzoic acids is a fundamental electrophilic aromatic substitution reaction.[2][3] The presence of both activating (methyl) and deactivating (carboxylic acid and fluoro) groups on the aromatic ring of 5-fluoro-2-methylbenzoic acid presents a challenge in controlling the regioselectivity of the nitration. Standard nitration conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, have been reported to yield a mixture of regioisomers and by-products with moderate yields (around 45.1%).[1] More advanced procedures utilizing oleum in combination with fuming nitric acid have been developed to improve both the yield and the purity of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid product.[1] This protocol details a robust method for this transformation, along with a comparison of different reported conditions.

Data Presentation

The following table summarizes quantitative data from various reported procedures for the nitration of 5-fluoro-2-methylbenzoic acid and its subsequent conversion.

ProductNitrating AgentCo-reagent/SolventTemperatureYieldPurity/NotesReference
Mixture of regioisomersFuming Nitric AcidConcentrated Sulfuric AcidNot Specified45.1%Mixture of various regioisomers and by-products.US2005/0272823 A1[1]
This compound methyl esterConcentrated Nitric AcidConcentrated Sulfuric AcidNot Specified52%Two-step conversion (nitration followed by esterification). Product was a brown solid.Gillmore et al., Org. Process Res. Dev., 2012[1]
This compoundFuming Nitric AcidOleum and Concentrated Sulfuric Acid0°CHigh YieldColorless product with low content of dinitro derivative (<0.5%).US11001552B2[1]

Experimental Protocol

This protocol is based on an improved method for the nitration of 5-fluoro-2-methylbenzoic acid to yield this compound with high purity.[1]

Materials:

  • 5-fluoro-2-methylbenzoic acid

  • Concentrated sulfuric acid (96-100%)

  • Oleum (e.g., 65% SO₃)

  • Fuming nitric acid (99%)

  • Ice

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Substrate Solution:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.065 mol) of 5-fluoro-2-methylbenzoic acid in 67.4 g of concentrated sulfuric acid and 9.6 g of oleum.

    • Cool the resulting solution to 0°C using an ice bath.

  • Nitration Reaction:

    • While maintaining the temperature at 0°C and stirring vigorously, slowly add 5 g of fuming nitric acid to the reaction mixture.

    • After the addition is complete, continue to stir the mixture at 0°C for 1 hour.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to confirm full conversion of the starting material.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture over a slurry of approximately 100 g of ice and 100 mL of water with vigorous stirring.

    • A precipitate of the product should form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid thoroughly with cold water to remove any residual acid.

    • Dry the product under vacuum to obtain this compound as a colorless solid.

Safety Precautions:

  • This procedure involves the use of highly corrosive and strong oxidizing acids.[2][3] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2][3]

  • The addition of nitric acid to sulfuric acid is highly exothermic. Ensure slow addition and efficient cooling to control the temperature.[4]

  • Quenching the reaction mixture with ice/water is also exothermic and should be done carefully with vigorous stirring.

Visualizations

NitrationWorkflow start Start dissolve Dissolve 5-fluoro-2-methylbenzoic acid in conc. H₂SO₄ and Oleum start->dissolve cool_solution Cool solution to 0°C dissolve->cool_solution add_nitrating_agent Slowly add fuming HNO₃ at 0°C cool_solution->add_nitrating_agent react Stir at 0°C for 1 hour add_nitrating_agent->react quench Quench reaction mixture on ice/water react->quench filter Filter the precipitate quench->filter wash Wash solid with cold water filter->wash dry Dry the product under vacuum wash->dry end End: this compound dry->end

Caption: Experimental workflow for the nitration of 5-fluoro-2-methylbenzoic acid.

SignalingPathways Substituents Substituents on Benzene Ring (-COOH, -F, -CH₃) DirectingEffects Directing Effects Substituents->DirectingEffects Influence Regioselectivity Regioselectivity of Nitration DirectingEffects->Regioselectivity Determines Products Potential Products (e.g., 3-nitro, 4-nitro isomers) Regioselectivity->Products Leads to

Caption: Logical relationship of substituents on the regioselectivity of nitration.

References

Application Notes and Protocols: 5-Fluoro-2-methyl-3-nitrobenzoic Acid in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. 5-Fluoro-2-methyl-3-nitrobenzoic acid and its corresponding methyl ester are key starting materials in the synthesis of several clinically important PARP inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of the PARP inhibitors Rucaparib and an adapted synthesis for Niraparib, starting from this versatile chemical building block.

PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in the repair of DNA single-strand breaks (SSBs). Upon detection of a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+.[1][2] This PARylation process serves as a scaffold to recruit other essential DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Recognition cluster_PARylation PARylation & Recruitment cluster_Repair_Inhibition DNA Repair & Inhibition DNA_SSB Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_SSB->PARP1_inactive recognizes PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active binds to SSB PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR Repair_Proteins DNA Repair Proteins (XRCC1, LigIII, Polβ) NAD NAD+ NAD->PARP1_active substrate PAR->Repair_Proteins recruits Repair SSB Repair Repair_Proteins->Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_active inhibits No_Repair SSB Accumulation DSB Double-Strand Break (DSB) (during replication) No_Repair->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Figure 1: PARP-1 Signaling Pathway in DNA Single-Strand Break Repair.

Synthesis of PARP Inhibitors

This compound serves as a versatile precursor for the synthesis of various PARP inhibitors. Below are detailed protocols for the synthesis of Rucaparib and an adapted route for Niraparib.

I. Synthesis of Rucaparib

The synthesis of Rucaparib from methyl 5-fluoro-2-methyl-3-nitrobenzoate involves the formation of a key tricyclic indole intermediate followed by coupling with the appropriate side chain.[3]

Rucaparib_Synthesis Start Methyl 5-fluoro-2-methyl-3-nitrobenzoate Enamine Enamine Intermediate Start->Enamine DMF-DMA, DMF, reflux Indole Methyl 6-fluoro-1H-indole-4-carboxylate Enamine->Indole Hydrogenation Nitroethane_Adduct Nitroethane Adduct Indole->Nitroethane_Adduct 1-Acetoxy-2-nitroethane, xylenes, reflux Tricyclic_Intermediate 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one Nitroethane_Adduct->Tricyclic_Intermediate Zn reduction, Lactamization Rucaparib Rucaparib Tricyclic_Intermediate->Rucaparib Coupling with 4-bromo-N-methylbenzylamine

Figure 2: Synthetic Workflow for Rucaparib.

Experimental Protocols:

Step 1: Synthesis of (E)-Methyl 5-fluoro-2-(2-(dimethylamino)vinyl)-3-nitrobenzoate (Enamine Intermediate) [3] To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). The reaction mixture is heated to reflux and stirred for 4-6 hours. After completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford the enamine intermediate.

Step 2: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate (Indole Intermediate) [3] The enamine intermediate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethyl acetate. The solution is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst (5-10 mol%) under a hydrogen atmosphere (1-4 atm) at room temperature for 12-16 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the indole intermediate.

Step 3: Synthesis of Methyl 6-fluoro-3-(2-nitroethyl)-1H-indole-4-carboxylate (Nitroethane Adduct) [3] The indole intermediate (1.0 eq) is dissolved in xylenes. 1-Acetoxy-2-nitroethane (1.5 eq) and a catalytic amount of t-butylcatechol are added. The mixture is heated to reflux for 8-12 hours. After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to give the nitroethane adduct.

Step 4: Synthesis of 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (Tricyclic Intermediate) [3] The nitroethane adduct (1.0 eq) is dissolved in a mixture of acetic acid and ethanol. Zinc dust (5.0 eq) is added portion-wise while maintaining the temperature below 40°C. The reaction is stirred at room temperature for 4-6 hours. The mixture is then filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated. The crude product is then heated in a high-boiling point solvent such as toluene or xylene to effect lactamization, yielding the tricyclic intermediate.

Step 5: Synthesis of Rucaparib To a solution of the tricyclic intermediate (1.0 eq) in N,N-dimethylacetamide (DMA), add 4-bromo-N-methylbenzylamine (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and a suitable ligand such as Xantphos (0.1 eq). The mixture is heated at 120-140°C for 12-24 hours under an inert atmosphere. After cooling, the reaction is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford Rucaparib.

Quantitative Data for Rucaparib Synthesis

StepProductStarting MaterialReagents and ConditionsYield (%)Reference
1Enamine IntermediateMethyl 5-fluoro-2-methyl-3-nitrobenzoateDMF-DMA, DMF, reflux97[3]
2Indole IntermediateEnamine IntermediateH₂, Pd/C, Methanol81[3]
3Nitroethane AdductIndole Intermediate1-Acetoxy-2-nitroethane, xylenes, reflux89[3]
4Tricyclic IntermediateNitroethane AdductZn, Acetic acid/Ethanol; then heat73[3]
5RucaparibTricyclic Intermediate4-bromo-N-methylbenzylamine, Pd catalyst, base~70-80(Estimated from similar reactions)

Characterization Data for Rucaparib:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.55 (s, 1H), 8.32 (t, J = 5.6 Hz, 1H), 7.60 (s, 1H), 7.50 (d, J = 8.0 Hz, 2H), 7.42 (d, J = 8.0 Hz, 2H), 7.37 (dd, J = 10.8, 2.4 Hz, 1H), 7.05 (dd, J = 8.8, 2.4 Hz, 1H), 3.72 (s, 2H), 3.45 (t, J = 5.2 Hz, 2H), 2.98 (t, J = 5.2 Hz, 2H), 2.30 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.3, 160.4, 158.1, 137.3, 136.3, 130.6, 129.9, 127.5, 124.0, 123.5, 117.0, 111.1, 110.9, 100.9, 100.7, 54.9, 42.1, 36.1, 28.2.

  • MS (ESI): m/z 324.1 [M+H]⁺.

II. Adapted Synthesis of Niraparib

The synthesis of Niraparib typically starts from 3-methyl-2-nitrobenzoic acid.[4] An analogous route can be adapted using this compound.

Niraparib_Synthesis Start This compound Ester Methyl 5-fluoro-2-methyl-3-nitrobenzoate Start->Ester MeOH, H₂SO₄ Bromide Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate Ester->Bromide NBS, AIBN, CCl₄ Aldehyde Methyl 5-fluoro-2-formyl-3-nitrobenzoate Bromide->Aldehyde Oxidation (e.g., NMO) Indazole Methyl 7-fluoro-2H-indazole-7-carboxylate intermediate Aldehyde->Indazole Reaction with (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, then cyclization Niraparib_analog Fluoro-Niraparib Analog Indazole->Niraparib_analog Amidation, Deprotection

Figure 3: Adapted Synthetic Workflow for a Fluoro-Niraparib Analog.

Experimental Protocols (Adapted):

Step 1: Esterification this compound (1.0 eq) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed, and the residue is dissolved in an organic solvent, washed with saturated sodium bicarbonate solution, dried, and concentrated to give the methyl ester.

Step 2: Bromination The methyl ester (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux for 2-4 hours. After cooling, the succinimide is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 3: Oxidation to Aldehyde The benzylic bromide (1.0 eq) is dissolved in a suitable solvent like acetone or acetonitrile. An oxidizing agent such as N-methylmorpholine N-oxide (NMO) (1.5 eq) is added, and the mixture is stirred at room temperature for 12-16 hours. The solvent is removed, and the residue is purified by column chromatography to yield the aldehyde.

Step 4 & 5: Formation of Fluoro-Niraparib Analog The subsequent steps would follow established procedures for Niraparib synthesis, involving the reaction of the aldehyde with (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate to form a Schiff base, followed by cyclization to the indazole core, amidation, and finally deprotection of the piperidine nitrogen to yield the final fluoro-Niraparib analog.

Quantitative Data for Adapted Niraparib Synthesis

StepProductStarting MaterialReagents and ConditionsYield (%)Reference
1Methyl 5-fluoro-2-methyl-3-nitrobenzoateThis compoundMeOH, H₂SO₄, reflux>95(Standard reaction)
2Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoateMethyl 5-fluoro-2-methyl-3-nitrobenzoateNBS, AIBN, CCl₄, reflux~70-80(Analogous to similar reactions)
3Methyl 5-fluoro-2-formyl-3-nitrobenzoateMethyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoateNMO, Acetone~80-90(Analogous to similar reactions)
4-5Fluoro-Niraparib AnalogMethyl 5-fluoro-2-formyl-3-nitrobenzoateMulti-step~30-40(Estimated based on Niraparib synthesis)

Characterization Data for Niraparib (for comparison):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (s, 1H), 8.35 (s, 1H), 8.08 (d, J = 8.8 Hz, 2H), 7.98 (d, J = 7.2 Hz, 1H), 7.82 (s, 1H), 7.65 (t, J = 7.8 Hz, 1H), 7.50 (d, J = 8.8 Hz, 2H), 3.16-3.06 (m, 2H), 2.98-2.88 (m, 1H), 2.75-2.65 (m, 2H), 1.95-1.85 (m, 1H), 1.75-1.55 (m, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.0, 147.9, 144.1, 139.1, 131.0, 129.2, 128.8, 128.0, 122.9, 122.1, 121.3, 108.3, 49.9, 46.0, 44.1, 31.9, 26.2.

  • MS (ESI): m/z 321.2 [M+H]⁺.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of clinically relevant PARP inhibitors. The protocols outlined in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize Rucaparib and to develop synthetic strategies for novel analogs based on the Niraparib scaffold. The provided quantitative data and characterization details will aid in the successful execution and verification of these synthetic routes.

References

Application Notes and Protocols: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the preparation of various pharmaceutically active compounds, including the PARP inhibitor Rucaparib.[1]

Overview and Applications

This compound is a crucial building block in medicinal chemistry and drug development. Its primary application lies in its role as a key intermediate for the synthesis of Rucaparib (also known as CO-338), a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[1] The presence of the fluoro, methyl, and nitro groups on the benzoic acid scaffold allows for further chemical modifications to build more complex molecules.

Logical Relationship: From Intermediate to API

G A This compound B Further Synthetic Steps (e.g., reduction, amidation) A->B Intermediate C Rucaparib (PARP Inhibitor) B->C Active Pharmaceutical Ingredient

Caption: Role as a key synthetic intermediate.

Synthesis Protocols

The synthesis of this compound is achieved through the nitration of 5-Fluoro-2-methylbenzoic acid.[1] Several methods have been reported, with variations in the nitrating agents and reaction conditions, which can affect the yield and purity of the final product.

Experimental Workflow: General Synthesis

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation A Dissolve 5-Fluoro-2-methylbenzoic acid in cooled acid (e.g., H2SO4) B Add nitrating agent dropwise (e.g., HNO3/H2SO4 or Fuming HNO3/Oleum) at low temperature (-5 to 0 °C) A->B Reaction C Pour reaction mixture onto crushed ice B->C Quenching D Filter precipitate C->D E Wash with water D->E F Dry the product E->F

Caption: General workflow for the nitration reaction.

Protocol 1: Nitration using Concentrated Sulfuric Acid and Nitric Acid

This protocol is adapted from a common laboratory-scale synthesis.

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 700 mL for 80 g of starting material).[2]

  • Cool the flask in an ice-salt bath to a temperature between -5 °C and 0 °C.

  • Slowly add 5-Fluoro-2-methylbenzoic acid (e.g., 80 g, 520 mmol) portion-wise to the cooled sulfuric acid, ensuring the temperature remains in the specified range.[2]

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 60.4 g, 624 mmol) to concentrated sulfuric acid (e.g., 60 mL).[2]

  • Add the nitrating mixture dropwise to the reaction flask over a period of approximately 1.5 hours, maintaining the temperature at -5 °C to 0 °C.[2]

  • After the addition is complete, continue to stir the mixture at this temperature for 2 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[2]

  • Collect the resulting precipitate by vacuum filtration.

  • The crude this compound can be further purified if necessary.

Protocol 2: High-Purity Synthesis using Fuming Nitric Acid and Oleum

This method is reported to provide higher yields and purity, with a lower content of undesired dinitro derivatives.[1]

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 96-100 wt %)

  • Oleum

  • Fuming Nitric Acid (99 wt %)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, prepare a mixture of concentrated sulfuric acid and oleum.

  • Cool the mixture to 0 °C.

  • Slowly add 5-Fluoro-2-methylbenzoic acid to the cooled acid mixture.

  • In a separate addition funnel, add fuming nitric acid.

  • Add the fuming nitric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction for 1 hour at 0 °C.[1]

  • Monitor the reaction by HPLC to confirm full conversion and check for the formation of dinitro byproducts.[1]

  • Upon completion, quench the reaction by pouring the mixture onto crushed ice.

  • Isolate the colorless product by filtration, wash with water, and dry.

Data Presentation: Comparison of Reaction Conditions

The choice of nitrating agent significantly impacts the reaction's outcome. The following table summarizes different reported conditions.

Starting MaterialNitrating AgentsSolvent/AcidTemperatureReported YieldProduct AppearanceNotes
5-Fluoro-2-methylbenzoic acidFuming HNO₃, H₂SO₄ conc.H₂SO₄Not specifiedNot specifiedYellow solidDisclosed in patent WO 2009/112832 A1.[1]
5-Fluoro-2-methylbenzoic acidFuming HNO₃, H₂SO₄ conc.H₂SO₄Not specified45.1%Mixture of regioisomersLower yield due to by-product formation.[1]
5-Fluoro-2-methylbenzoic acidFuming HNO₃, OleumH₂SO₄0 °CIncreased yieldColorless productThis method increases yield and purity, with low dinitro derivative content.[1]
5-Fluoro-2-methylbenzoic acidConc. HNO₃, Conc. H₂SO₄H₂SO₄-5 to 0 °C52% (for two steps)Brown solidThis yield is for the two-step conversion to the methyl ester.[1]

Signaling Pathway Context: PARP Inhibition

While this compound is not a bioactive molecule itself, it is a precursor to Rucaparib, a PARP inhibitor. PARP enzymes are critical for DNA repair. In cancer cells with existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to cell death.

G A DNA Damage (e.g., single-strand break) B PARP Enzyme Activation A->B F Accumulation of DNA Damage & Cell Death (Apoptosis) A->F Leads to C DNA Repair B->C E PARP Inhibition D Rucaparib (Synthesized from intermediate) D->E E->F Causes

References

Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including recrystallization and column chromatography, are designed to achieve high purity levels suitable for drug development and other sensitive applications.

Overview of Purification Strategies

The purification of this compound from crude reaction mixtures is essential to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. For acidic compounds, an acid-base extraction can also be employed as an effective initial purification step.

Data Presentation: Comparison of Purification Methods

Purification MethodInitial Purity (Hypothetical)Final PurityYieldKey AdvantagesKey Disadvantages
Recrystallization ~90-95%>99%70-90%Cost-effective, scalable, good for removing minor impurities.Potential for product loss, solvent selection can be challenging.
Column Chromatography Any>99.5%60-80%High resolution for complex mixtures, separates closely related impurities.More time-consuming, requires larger solvent volumes, can be costly on a large scale.
Acid-Base Extraction VariableModerateHighGood for removing neutral and basic impurities.Does not remove acidic impurities, requires use of acids and bases.

Experimental Protocols

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent. For nitrobenzoic acids, a mixed solvent system, such as ethanol and water, is often effective as it allows for fine-tuning of the solubility.[1]

Protocol for Recrystallization from Ethanol/Water:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates the saturation point.

  • Redissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Note: If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. However, this may also adsorb some of the desired product.[1]

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture. The separation is based on the differential adsorption of the compounds to the stationary phase as the mobile phase passes through the column. For acidic compounds like this compound, silica gel is a common stationary phase.

Protocol for Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. For the methyl ester of the target compound, a gradient from petroleum ether to a 50:1 mixture of petroleum ether/ethyl acetate has been used.[2] A similar system can be adapted for the acid, likely requiring a higher proportion of ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether) and pour it into a glass column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Acid-Base Extraction

This method is useful for separating acidic compounds from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt, which is then extracted into an aqueous phase, leaving the impurities in the organic phase.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously and allow the layers to separate. The carboxylate salt will be in the aqueous layer.

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid, until the this compound precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the final product can be assessed using reversed-phase HPLC. A patent for the methyl ester of this compound provides a specific HPLC method that can be adapted for the acid.[3]

HPLC Method:

  • Column: Phenomenex Kinetex C-18 (100 x 4.6 mm, 2.6 µm)[3]

  • Mobile Phase A: Acetonitrile[3]

  • Mobile Phase B: 0.05% (v/v) aqueous Trifluoroacetic Acid (TFA)[3]

  • Gradient: A gradient from 5% A / 95% B to 95% A / 5% B over 30 minutes is a common starting point for separating aromatic acids.[3]

  • Flow Rate: 1.3 mL/min[3]

  • Temperature: 25 °C[3]

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

Visualizations

PurificationWorkflow Crude Crude 5-Fluoro-2-methyl-3- nitrobenzoic Acid Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Pure Pure Product (>99% Purity) Recrystallization->Pure ColumnChromatography->Pure AcidBaseExtraction->Recrystallization Further Purification AcidBaseExtraction->ColumnChromatography Further Purification RecrystallizationProcess cluster_steps Recrystallization Steps Dissolve 1. Dissolve in Hot Ethanol AddWater 2. Add Hot Water to Cloud Point Dissolve->AddWater Redissolve 3. Redissolve with Hot Ethanol AddWater->Redissolve Cool 4. Slow Cooling & Ice Bath Redissolve->Cool Filter 5. Vacuum Filtration Cool->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry ColumnChromatographyProcess cluster_steps Column Chromatography Steps Pack 1. Pack Column with Silica Gel Load 2. Load Crude Sample Pack->Load Elute 3. Elute with Solvent Gradient Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions by TLC Collect->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate

References

Application Notes and Protocols for the Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitrobenzoic acid and its esters are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a key building block in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.[1] The esterification of this compound is a critical step to modify its reactivity and facilitate subsequent synthetic transformations. This document provides detailed protocols for the esterification of this compound, summarizes key reaction parameters, and outlines the general workflow.

Reaction Mechanism and Experimental Workflow

The most common method for the esterification of carboxylic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is a reversible nucleophilic acyl substitution.

Fischer-Speier Esterification Pathway

Fischer_Esterification CarboxylicAcid 5-Fluoro-2-methyl- 3-nitrobenzoic acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H⁺ Alcohol Alcohol (e.g., Methanol) TetrahedralIntermediate Tetrahedral Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) ProtonatedAcid->TetrahedralIntermediate + Alcohol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Ester Product ProtonatedEster->Ester - H⁺ Water Water RegeneratedCatalyst Regenerated Catalyst

Caption: Fischer-Speier esterification reaction pathway.

General Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve this compound in excess alcohol (e.g., Methanol) add_catalyst Add acid catalyst (e.g., concentrated H₂SO₄) start->add_catalyst reflux Heat the mixture to reflux add_catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool quench Quench with water/ice cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with saturated NaHCO₃ and brine extract->wash dry Dry organic layer over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (Recrystallization or Column Chromatography) concentrate->purify characterize Characterize the final product (NMR, IR, MS, Melting Point) purify->characterize

Caption: General workflow for the esterification process.

Experimental Protocols

The following protocols are based on established methods for Fischer esterification and can be adapted for the esterification of this compound.

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This is a conventional and widely used method for esterification.

Materials:

  • This compound

  • Anhydrous methanol (or other suitable alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]

Protocol 2: Esterification using Thionyl Chloride

This method proceeds via the formation of an acyl chloride intermediate and is often faster and irreversible.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (or other suitable alcohol)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, suspend or dissolve this compound in an anhydrous inert solvent like DCM.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.1-1.5 equivalents).

  • Allow the mixture to stir at room temperature or gently heat to reflux until the reaction is complete (cessation of gas evolution).

  • Esterification: Carefully add an excess of anhydrous methanol to the reaction mixture.

  • Stir for a short period (e.g., 30 minutes to 1 hour) at room temperature.

  • Work-up: Remove the solvent and excess reagents under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester.

Purification: Purify the crude product as described in Protocol 1.

Data Presentation

While specific comparative data for various esterification methods of this compound is not extensively available in the public literature, the following table summarizes typical reaction conditions and reported yields for the synthesis of its methyl ester, primarily derived from patent literature.

ParameterMethodReagents & ConditionsYield (%)PurityReference
Synthesis Two-step conversion1. Nitration: Fuming HNO₃, H₂SO₄ conc. 2. Esterification: Methanol52 (for both steps)Brown solid[1]
Synthesis Fischer Esterification (analogous)Carboxylic acid, Methanol, conc. H₂SO₄, 50 °C, 16 h~93 (crude)Pale yellow solid[3]
Synthesis Acyl Chloride Formation (analogous)1. Oxalyl chloride, DMF, DCM 2. MethanolNot specifiedNot specified[3]

Applications in Drug Development

The primary application of methyl 5-fluoro-2-methyl-3-nitrobenzoate is as a crucial intermediate in the synthesis of the PARP inhibitor, Rucaparib.[1] The nitro group can be reduced to an amine, which then participates in further reactions to construct the final drug molecule. The fluorine atom is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as metabolic stability and membrane permeability.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated acids and thionyl chloride are corrosive and should be handled with extreme care.

  • The starting material and product are nitro-aromatic compounds and should be handled with caution.

References

Application Notes: 5-Fluoro-2-methyl-3-nitrobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitrobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of multiple functional groups—a carboxylic acid, a fluorine atom, a methyl group, and a nitro group—on a benzene ring provides a scaffold with diverse reactivity, allowing for the strategic construction of complex molecular architectures. The fluorine substituent is of particular interest as its incorporation into drug candidates can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1] The nitro group can serve as a precursor to an amino group, opening pathways for a wide range of further functionalization.

This document provides detailed application notes and experimental protocols for the use of this compound and its methyl ester in the synthesis of key pharmaceutical intermediates. These include the synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one and an intermediate for the synthesis of the PARP inhibitor, Rucaparib.

I. Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

The esterified form of this compound is a common starting material for subsequent reactions.

Experimental Protocol: Esterification

A solution of this compound (54 g) in dry methanol (500 mL) is cooled to 0°C. Thionyl chloride (SOCl₂) (64.52 g, 542.3 mmol) is added dropwise. After the addition, the mixture is heated to reflux for 16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to give the crude product, which can be purified by silica gel chromatography.[2]

II. Application in the Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Methyl 5-fluoro-2-methyl-3-nitrobenzoate serves as a key precursor for the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a valuable intermediate in organic synthesis.[2][3] The synthesis involves a two-step process: benzylic bromination followed by hydrolysis and cyclization.

Experimental Workflow: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

G start Methyl 5-fluoro-2-methyl- 3-nitrobenzoate step1 Benzylic Bromination (NBS, BPO, CCl4, reflux) start->step1 intermediate Methyl 2-(bromomethyl)-5-fluoro- 3-nitrobenzoate step1->intermediate step2 Hydrolysis & Cyclization (1,4-Dioxane, H2O, reflux) intermediate->step2 product 6-Fluoro-4-nitroisobenzofuran- 1(3H)-one step2->product

Caption: Synthetic workflow for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.
Experimental Protocol: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one[2][3]

Step 1: Synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

  • A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (CCl₄, 400 mL) is heated to reflux overnight.

  • The reaction is monitored by TLC (petroleum ether/ethyl acetate = 15:1).

  • Upon completion, water (200 mL) is added, and the CCl₄ is removed by distillation under reduced pressure.

  • The residue is extracted with dichloromethane (3 x 200 mL).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Step 2: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

  • The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) is dissolved in 1,4-dioxane (250 mL) and water (62.5 mL).

  • The mixture is heated to reflux for 4 days, with reaction progress monitored by TLC.

  • After completion, the 1,4-dioxane is removed by distillation under reduced pressure.

  • The residue is extracted with ethyl acetate (4 x 300 mL).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the final product.

Data Presentation
CompoundStarting Material (mmol)Product (g)Yield (%)Spectroscopic Data
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate130.53694Brown Oil
6-Fluoro-4-nitroisobenzofuran-1(3H)-one12319.279¹H-NMR (400 MHz, CDCl₃) δ(ppm): 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H)LC-MS (ESI) m/z: 198 (M+1)⁺

III. Application in the Synthesis of Rucaparib (PARP Inhibitor)

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a crucial starting material for the synthesis of Rucaparib, a Poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4] The synthesis involves the formation of an indole core structure.

Experimental Workflow: Rucaparib Intermediate Synthesis

G start Methyl 5-fluoro-2-methyl- 3-nitrobenzoate step1 Condensation (DMF-DMA, DMF, reflux) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Reductive Cyclization (Hydrogenation) intermediate1->step2 product Methyl 6-fluoro-1H-indole- 4-carboxylate step2->product

Caption: Key steps in the synthesis of a Rucaparib intermediate.
Experimental Protocol: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate[4]

Step 1: Condensation to Enamine Intermediate

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in refluxing N,N-Dimethylformamide (DMF).

  • The reaction progress is monitored until completion.

  • The intermediate enamine is isolated after an appropriate workup.

Step 2: Reductive Cyclization

  • The enamine intermediate is subjected to hydrogenation. This step typically involves a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • The reaction leads to the reduction of the nitro group and subsequent cyclization to form the indole ring.

  • The final product is purified by standard methods such as crystallization or chromatography.

Data Presentation
StepProductYield (%)
CondensationEnamine Intermediate97
Reductive CyclizationMethyl 6-fluoro-1H-indole-4-carboxylate81

IV. Mechanism of Action of PARP Inhibitors (e.g., Rucaparib)

PARP inhibitors exploit a concept known as "synthetic lethality".[5] In cancer cells with mutations in BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (Homologous Recombination) is deficient. These cells become heavily reliant on PARP enzymes, which are crucial for repairing single-strand DNA breaks. When PARP is inhibited, these single-strand breaks accumulate and are converted into double-strand breaks during cell division. The BRCA-deficient cells cannot repair these double-strand breaks, leading to genomic instability and cell death.[5][6] Normal cells, with functional BRCA genes, are less affected.[5]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

G cluster_0 Normal Cell (Functional BRCA) cluster_1 BRCA-Mutant Cancer Cell DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N recruits SSBR_N Single-Strand Break Repair PARP_N->SSBR_N activates Survival_N Cell Survival SSBR_N->Survival_N leads to DNA_DSB_N DNA Double-Strand Break (DSB) BRCA_N BRCA1/2 DNA_DSB_N->BRCA_N recruits HR_N Homologous Recombination (HR) BRCA_N->HR_N activates HR_N->Survival_N leads to DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C PARPi Rucaparib (PARP Inhibitor) PARPi->PARP_C inhibits DSB_Accumulation SSBs become DSBs during replication PARP_C->DSB_Accumulation repair blocked DNA_DSB_C Accumulated DSBs DSB_Accumulation->DNA_DSB_C BRCA_C Defective BRCA1/2 DNA_DSB_C->BRCA_C HR_C HR Deficient BRCA_C->HR_C fails to activate Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis leads to

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion

This compound is a highly functionalized and versatile building block for the synthesis of complex heterocyclic structures relevant to the pharmaceutical industry. The protocols and data presented herein demonstrate its utility in creating intermediates for sophisticated molecules like the PARP inhibitor Rucaparib and other valuable chemical entities. The strategic use of this building block allows researchers to access novel chemical space and develop potent therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 5-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 5-Fluoro-2-methyl-3-nitrobenzoic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds. The described methodology provides an efficient and clear separation of the main component from potential process-related impurities. The protocol is designed for accuracy and reproducibility, making it suitable for quality control and research environments. The method utilizes a C18 column with a gradient elution of a mobile phase consisting of acetonitrile and acidified water, with UV detection. This approach is a common and effective strategy for analyzing aromatic carboxylic acids.[1][2]

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this intermediate is a critical parameter that can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] Therefore, a reliable and accurate analytical method for purity determination is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and quantification of organic molecules due to its high resolution, sensitivity, and reproducibility.[3] This application note provides a comprehensive protocol for the purity analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[2][3]

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (ACS grade) or Formic acid (for MS compatibility).

  • Filters: 0.45 µm syringe filters.[2]

Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly (0.1% v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Chromatographic Conditions

A gradient elution is employed to ensure the separation of the main component from potential impurities.[1] The mobile phase is acidified to ensure the protonation of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[1]

ParameterRecommended Condition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0
30
35
36
40
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 25°C[2]
Detection Wavelength UV at 255 nm[1]
Run Time 40 minutes
System Suitability

To ensure the validity of the analytical results, system suitability tests are performed before sample analysis. A standard solution is injected five consecutive times, and the results are evaluated against the criteria in the table below.[2]

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.3
Theoretical Plates (N) N ≥ 20007200
Repeatability (%RSD) RSD ≤ 2.0% for Peak Area0.7%
Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method. The percentage of the main peak area is calculated relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results and Data Presentation

The following table presents hypothetical data from a purity analysis of a this compound sample.

Peak No.Retention Time (min)AreaArea (%)
14.815000.05
212.5105000.35
3 (Main Peak) 18.2 2976000 99.20
425.1120000.40
Total 3000000 100.00

Based on this hypothetical data, the calculated purity of the this compound sample is 99.20%.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions filter_sample Filter Sample Solution (0.45 µm) prep_solutions->filter_sample hplc_system Equilibrate HPLC System filter_sample->hplc_system sys_suitability Perform System Suitability Test (5 injections of Standard) hplc_system->sys_suitability inject_sample Inject Sample Solution sys_suitability->inject_sample If passes acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calc_purity Calculate Purity (Area % Method) integrate_peaks->calc_purity gen_report Generate Final Report calc_purity->gen_report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quality control and purity determination of this compound. The method is simple, rapid, and provides accurate and reproducible results. The clear separation of the main peak from any potential impurities allows for a reliable purity assessment. This application note provides a comprehensive guide for researchers and scientists involved in the analysis of this compound.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. The hypothetical data presented is for illustrative purposes only. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common starting material is 5-Fluoro-2-methylbenzoic acid.[1][2][3]

Q2: What are the typical nitrating agents used in this synthesis?

Common nitrating agents include a mixture of concentrated nitric acid and concentrated sulfuric acid, fuming nitric acid with concentrated sulfuric acid, or a combination of fuming nitric acid and oleum.[2]

Q3: What are the potential side products in this reaction?

The formation of regioisomers and dinitro derivatives are potential side reactions that can reduce the yield and purity of the desired product.[2]

Q4: How can the formation of side products be minimized?

Using a combination of fuming nitric acid and oleum has been found to increase the yield and purity of the final product, while also reducing the formation of the undesired dinitro derivative.[2] Careful control of the reaction temperature is also crucial.

Q5: What is the subsequent reaction often performed on this compound?

This compound is frequently converted to its methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate.[1][2] This ester is a key intermediate in the synthesis of various active pharmaceutical ingredients, including the PARP inhibitor Rucaparib.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of side products (regioisomers, dinitro derivatives). - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use fuming nitric acid and oleum as the nitrating mixture to improve selectivity.[2] - Maintain a low reaction temperature (e.g., -5 to 0°C) during the addition of the nitrating agent.[1] - Ensure efficient extraction and careful handling during purification steps.
Product is a Brown Solid or Oily - Presence of impurities and side products.- Purify the crude product using silica gel chromatography.[1] - Wash the crude product with a suitable solvent to remove impurities.
High Levels of Dinitro Derivative - Use of excess nitric acid or insufficiently controlled reaction temperature.- Use a precise molar equivalent of the nitrating agent. - The use of fuming nitric acid and oleum has been shown to result in less than 0.5% of the dinitro derivative.[2]
Formation of Multiple Regioisomers - Reaction conditions favoring the formation of other isomers.- The combination of fuming nitric acid and oleum has been reported to yield a colorless product with high purity, suggesting better regioselectivity.[2]

Quantitative Data Summary

The following table summarizes different reported conditions and yields for the synthesis of this compound and its methyl ester.

Starting MaterialNitrating AgentSolventTemperatureReported YieldNotesReference
5-Fluoro-2-methylbenzoic acidconc. HNO₃ / conc. H₂SO₄--5 to 0°C-Reaction monitored by TLC.[1]
5-Fluoro-2-methylbenzoic acidfuming HNO₃ / H₂SO₄ conc.--Yellow solid-[2]
5-Fluoro-2-methylbenzoic acidfuming HNO₃ / oleum--Higher yield and purityColorless product with low dinitro derivative.[2]
5-Fluoro-2-methylbenzoic acid to methyl 5-fluoro-2-methyl-3-nitrobenzoate (two steps)conc. H₂SO₄ / conc. HNO₃Methanol (for esterification)-52%Brown solid.[2]
5-Fluoro-2-methylbenzoic acidfuming HNO₃ / conc. H₂SO₄--45.1%Mixture of various regioisomers and by-products.[2]

Experimental Protocols

Protocol 1: Nitration using Concentrated Nitric and Sulfuric Acid

This protocol is based on a general method for the nitration of 5-fluoro-2-methylbenzoic acid.[1]

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Cool a flask containing concentrated H₂SO₄ to -5 to 0°C in an ice-salt bath.

  • Slowly add 5-fluoro-2-methylbenzoic acid portion-wise to the cooled sulfuric acid while maintaining the temperature between -5 and 0°C.

  • Prepare a nitrating mixture by carefully adding concentrated HNO₃ to concentrated H₂SO₄.

  • Add the nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid, ensuring the temperature remains between -5 and 0°C. The addition should take approximately 1.5 hours.

  • After the addition is complete, stir the reaction mixture at this temperature for 2 hours.

  • Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).

  • Once the reaction is complete, pour the mixture into crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Dissolve the precipitate in EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by silica gel chromatography.

Protocol 2: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This protocol describes the conversion of the synthesized acid to its methyl ester.[1]

Materials:

  • Crude this compound

  • Dry Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Ice water

Procedure:

  • Dissolve the crude this compound in dry methanol and cool the solution to 0°C.

  • Slowly add thionyl chloride dropwise to the cooled solution.

  • After the addition, heat the mixture to reflux for 16 hours.

  • Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography (petroleum ether to petroleum ether/EtOAc = 50:1).

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_nitration Nitration cluster_workup Workup & Purification cluster_product Product start 5-Fluoro-2-methylbenzoic acid nitration Nitration Reaction start->nitration Conc. HNO3 / Conc. H2SO4 -5 to 0°C workup Quenching with Ice Filtration nitration->workup Reaction Mixture purification Chromatography (Optional) workup->purification Crude Product product This compound workup->product Crude Product (if no purification) purification->product Purified Product TroubleshootingTree start Low Yield or Impure Product? check_temp Was reaction temperature maintained at -5 to 0°C? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_reagents Were fuming HNO3 and oleum used? reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no check_workup Was workup performed carefully? workup_yes Yes check_workup->workup_yes workup_no No check_workup->workup_no check_purification Was purification performed? purification_yes Yes check_purification->purification_yes purification_no No check_purification->purification_no temp_yes->check_reagents Yes solution_temp High temp can increase side product formation. Maintain low temperature. temp_no->solution_temp No reagents_yes->check_workup Yes solution_reagents Consider using fuming HNO3/oleum to improve yield and purity. reagents_no->solution_reagents No workup_yes->check_purification Yes solution_workup Ensure efficient extraction and minimize product loss. workup_no->solution_workup No solution_ok Review other parameters. purification_yes->solution_ok Yes solution_purification Purify crude product using silica gel chromatography. purification_no->solution_purification No

References

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of a nitrating agent and a strong acid.[1][2] Commonly, this involves the use of concentrated nitric acid in the presence of concentrated sulfuric acid.[2] Variations of this procedure may employ fuming nitric acid and oleum to enhance yield and purity.[1]

Q2: What are the primary by-products observed during the synthesis of this compound?

A2: The most frequently reported by-product is a dinitro derivative of the starting material.[1] The formation of various regioisomers, where the nitro group is introduced at different positions on the aromatic ring, is also a significant issue that can lead to complex product mixtures and lower yields.[1]

Q3: How can I minimize the formation of the dinitro by-product?

A3: The choice of nitrating agents and reaction conditions plays a crucial role in controlling dinitration. Using fuming nitric acid in combination with oleum has been shown to significantly reduce the formation of the undesired dinitro derivative to less than 0.5% in some cases.[1] Careful control of the reaction temperature, typically keeping it at low temperatures (e.g., 0°C), is also critical to improve selectivity and minimize over-nitration.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the progress of the reaction, allowing for the quantification of the starting material, the desired product, and major by-products like the dinitro derivative.[1] For final product characterization and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point analysis are standard. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's completion.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Formation of significant amounts of by-products (dinitro derivative, regioisomers).[1] - Incomplete reaction.- Optimize the nitrating agent: Consider using fuming nitric acid and oleum instead of standard concentrated acids.[1] - Strictly control the reaction temperature, maintaining it at the recommended low temperature (e.g., 0°C) during the addition of the nitrating agent.[1][2] - Monitor the reaction by HPLC or TLC to ensure it goes to completion.[1][2]
High Levels of Dinitro By-product - Excessive nitrating agent or harsh reaction conditions (e.g., elevated temperature).- Reduce the equivalents of nitric acid used.[1] - As mentioned, the use of fuming nitric acid and oleum has been shown to suppress dinitration.[1] - Ensure efficient cooling and a slow, controlled addition of the nitrating mixture.
Presence of Multiple Isomers - The directing effects of the fluoro and methyl groups on the benzoic acid can lead to a mixture of regioisomers.[1]- The choice of a stronger acid system like oleum can improve regioselectivity.[1] - Purification by recrystallization or column chromatography may be necessary to isolate the desired isomer from the others.
Product is a Brown or Yellow Solid - Presence of impurities and by-products.- The use of fuming nitric acid and oleum has been reported to yield a colorless product, indicating higher purity.[1] - Purification of the crude product by recrystallization can help remove colored impurities.

Experimental Protocols

Key Experiment: Nitration of 5-Fluoro-2-methylbenzoic Acid

This protocol is a representative synthesis based on literature procedures.

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid

  • Oleum (if applicable)

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and maintained in an ice bath, dissolve 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid (and oleum, if used).

  • Cool the solution to 0°C.

  • Slowly add the nitrating agent (fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature is maintained at or below 0°C.

  • After the addition is complete, continue to stir the mixture at 0°C for a specified period (e.g., 1 hour), monitoring the reaction's progress by HPLC or TLC.[1][2]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be further purified, for example, by recrystallization.

Logical Troubleshooting Workflow

G start Start Synthesis check_yield_purity Low Yield or Purity? start->check_yield_purity high_dinitro High Dinitro By-product? check_yield_purity->high_dinitro Yes end Successful Synthesis check_yield_purity->end No multiple_isomers Multiple Isomers Detected? high_dinitro->multiple_isomers No optimize_reagents Action: Use Fuming HNO3/Oleum high_dinitro->optimize_reagents Yes control_temp Action: Ensure Low Temp (0°C) multiple_isomers->control_temp No purify Action: Recrystallization or Chromatography multiple_isomers->purify Yes optimize_reagents->control_temp control_temp->start purify->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Nitration of 5-Fluoro-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 5-fluoro-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 5-fluoro-2-methylbenzoic acid?

The nitration of 5-fluoro-2-methylbenzoic acid is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring—the fluorine, methyl, and carboxylic acid groups—will determine the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the methyl and fluoro groups are ortho, para-directors. Directing the nitro group to the 3-position to yield 5-fluoro-2-methyl-3-nitrobenzoic acid is a common outcome. However, the formation of other regioisomers is possible and has been reported.

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed.[1]

  • Suboptimal Reagents: The concentration of your nitric and sulfuric acids is crucial. The use of concentrated acids is essential for the formation of the nitronium ion (NO₂⁺), the active electrophile.[2][3] Using fuming nitric acid and oleum has been shown to increase yields.

  • Reaction Temperature: While lower temperatures are generally favored to minimize side reactions, a temperature that is too low can significantly slow down the reaction rate. The reaction is typically performed between -10°C and 30°C.[4]

  • Product Loss During Work-up: The product, this compound, has some solubility in water. Excessive washing with water during isolation can lead to product loss.[4]

Q3: I am observing the formation of multiple products. How can I increase the selectivity for the desired isomer?

The formation of multiple regioisomers is a common challenge. To enhance selectivity:

  • Control the Temperature: Lowering the reaction temperature can often improve the regioselectivity of the nitration.[4][5] Reactions are frequently carried out at temperatures between -5°C and 0°C.[1]

  • Choice of Nitrating Agent: The combination of fuming nitric acid and oleum has been reported to provide higher purity and yield of the desired this compound.

  • Slow Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the solution of 5-fluoro-2-methylbenzoic acid in sulfuric acid, while maintaining a low temperature, can help control the reaction and minimize the formation of undesired isomers.[1]

Q4: How can I minimize the formation of dinitro byproducts?

Over-nitration, leading to dinitro derivatives, can occur if the reaction conditions are too harsh. To prevent this:

  • Stoichiometry: Use a controlled molar ratio of nitric acid to the starting material. A slight excess of nitric acid (e.g., 1.2 equivalents) is often sufficient.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid further nitration of the product.[1]

  • Temperature Control: Maintain a low reaction temperature, as higher temperatures can promote over-nitration.[2][3]

Q5: What is the best method for purifying the final product?

Purification typically involves the following steps:

  • Quenching: The reaction mixture is carefully poured onto crushed ice with vigorous stirring to precipitate the crude product.[1]

  • Filtration: The solid precipitate is collected by filtration.

  • Washing: The filter cake is washed with cold water to remove residual acids. Be mindful that excessive washing can lead to some product loss.[4]

  • Recrystallization: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive nitrating agentUse fresh, concentrated nitric and sulfuric acids. Consider using fuming nitric acid and oleum for higher reactivity.
Reaction temperature too lowGradually increase the reaction temperature, ensuring it does not exceed the optimal range (e.g., 0-10°C).
Insufficient reaction timeMonitor the reaction by TLC until the starting material is consumed.[1]
Formation of Multiple Spots on TLC (Isomers) Reaction temperature too highMaintain a lower reaction temperature, ideally between -5°C and 0°C.[1][4]
Rapid addition of nitrating agentAdd the nitrating mixture dropwise with efficient stirring to maintain a consistent low temperature.
Formation of Dinitro Compounds Excess of nitrating agentUse a controlled amount of nitric acid (e.g., 1.2 molar equivalents).
Prolonged reaction timeStop the reaction as soon as the starting material is consumed.
High reaction temperaturePerform the reaction at a lower temperature.[2][3]
Product is a Brown or Yellow Solid Presence of impurities or byproductsRecrystallize the crude product from a suitable solvent. The use of oleum and fuming nitric acid has been reported to yield a colorless product.
Difficulty Filtering the Product Product is too fine or oilyEnsure the reaction mixture is poured into a vigorously stirred ice-water mixture to promote the formation of a filterable solid.

Experimental Protocols

Protocol 1: Nitration using Concentrated Sulfuric Acid and Nitric Acid
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid (e.g., 1.2 equivalents) to concentrated sulfuric acid with stirring.

  • Dissolution of Starting Material: In a separate flask, dissolve 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid, maintaining the temperature at -5 to 0°C.[1]

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative. The temperature should be carefully maintained at -5 to 0°C throughout the addition.[1]

  • Reaction Monitoring: Stir the mixture at this temperature for a specified time (e.g., 2 hours) and monitor the reaction progress by TLC.[1]

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice with vigorous stirring.[1]

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be dissolved in a suitable solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude acid.[1]

Protocol 2: High-Yield Nitration using Fuming Nitric Acid and Oleum[1]
  • Preparation of Feed 1 (Nitrating Mixture): Prepare a mixture of fuming nitric acid, concentrated sulfuric acid, and oleum.

  • Preparation of Feed 2 (Substrate Solution): Prepare a solution of 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid and oleum.

  • Continuous Flow Nitration: Utilize a continuous flow reactor, feeding both solutions at controlled rates to ensure rapid mixing and precise temperature control (e.g., -10 to 30°C).

  • Work-up and Isolation: The output from the reactor is then subjected to a similar work-up procedure as described in Protocol 1.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 5-Fluoro-2-methylbenzoic Acid C Controlled Addition & Cooling (-5 to 0°C) A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D Reaction Monitoring (TLC) C->D E Quench on Ice D->E Reaction Complete F Filtration & Washing E->F G Recrystallization F->G If Impure H Pure Product F->H If Pure G->H

Caption: General experimental workflow for the nitration of 5-fluoro-2-methylbenzoic acid.

Troubleshooting_Nitration cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Multiple Products? Temp Incorrect Temperature? Start->Temp Check Reagents Reagent Quality/Ratio? Start->Reagents Check Time Reaction Time? Start->Time Check AdjustTemp Optimize Temperature (-5 to 0°C) Temp->AdjustTemp CheckReagents Use Fresh/Fuming Reagents & Correct Stoichiometry Reagents->CheckReagents MonitorTLC Monitor Reaction by TLC Time->MonitorTLC

Caption: Troubleshooting decision tree for common issues in the nitration reaction.

References

Technical Support Center: Minimizing Regioisomer Formation in Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their nitration experiments, with a focus on controlling regioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during nitration reactions and provides systematic approaches to resolve them.

Problem Potential Cause Suggested Solution
Poor regioselectivity (undesired isomer ratio) Substituent Effects: The directing influence of existing groups on the aromatic ring is the primary determinant of isomer distribution. Activating groups are ortho, para-directing, while deactivating groups are meta-directing.[1]Review the electronic properties of your substrate's substituents. For ortho, para-directors, steric hindrance can be exploited to favor the para isomer. For strongly activating groups, consider using a protecting group to moderate its effect.[2]
Reaction Temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation energy barrier for the formation of the less favored isomer.[3]Perform the reaction at the lowest feasible temperature. For the nitration of toluene, for instance, maintaining a temperature of 30°C is recommended to favor the ortho and para isomers and minimize dinitration.[3] For benzene, the temperature should not exceed 50°C.[3]
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder the approach of the nitronium ion to the ortho positions, thus increasing the proportion of the para isomer.[4]If the substrate design allows, consider using a starting material with a bulkier directing group. This is a key factor in favoring para substitution.
Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the stability of the reaction intermediates, thereby affecting the isomer ratio.[5]For the nitration of anisole, nonpolar solvents like n-heptane, cyclohexane, and carbon tetrachloride result in a nearly constant ortho/para ratio, while polar solvents can cause significant variations.[5] Experiment with a range of solvents to find the optimal medium for your specific reaction.
Low Yield of Desired Isomer Sub-optimal Catalyst: The choice of catalyst can profoundly impact both the reaction rate and the regioselectivity.For enhancing para-selectivity, consider using solid acid catalysts like zeolites (e.g., ZSM-5).[6] These catalysts can provide shape-selectivity due to their defined pore structures. Phase-transfer catalysts have also been shown to improve the selectivity in the nitration of xylenes.[2]
Incorrect Nitrating Agent: The reactivity of the nitrating agent can affect the selectivity. Harsher conditions with strong mixed acids may lead to over-nitration or decreased selectivity.For sensitive substrates, consider milder nitrating agents. For example, the nitration of toluene with dinitrogen pentoxide in dichloromethane can yield a lower percentage of the meta isomer compared to the traditional nitric acid/sulfuric acid mixture.[7]
Formation of Poly-nitrated Byproducts Excessive Reaction Time or Temperature: Prolonged reaction times or elevated temperatures can lead to the nitration of the initial mononitrated product.Carefully monitor the reaction progress using techniques like TLC or GC. Quench the reaction as soon as the desired conversion of the starting material is achieved. Maintain strict temperature control throughout the reaction.
Highly Activating Substituents: Substrates with strongly activating groups (e.g., -OH, -NH2) are highly susceptible to multiple nitrations.Protect the activating group prior to nitration. For example, an amino group can be acetylated to form an amide, which is less activating and can be hydrolyzed back to the amine after nitration.[2]

Frequently Asked Questions (FAQs)

Q1: How can I favor the formation of the para-isomer in the nitration of an alkylbenzene?

To favor the para-isomer, you can leverage steric hindrance. As the size of the alkyl group increases, the attack at the ortho position becomes more difficult, leading to a higher proportion of the para product.[4] Additionally, employing shape-selective catalysts like ZSM-5 zeolites can significantly enhance the formation of the para-isomer.[6]

Q2: What is the best way to achieve meta-selective nitration?

Meta-selective nitration is characteristic of aromatic compounds bearing electron-withdrawing (deactivating) groups.[1] Therefore, if your synthetic route allows, you should perform the nitration on a substrate that already contains a meta-directing group, such as a nitro group, a cyano group, or a carbonyl group.

Q3: Can the solvent choice significantly alter the ortho/para ratio?

Yes, the solvent can have a notable effect on the ortho/para ratio. In the nitration of anisole, for example, the ortho/para ratio remains relatively constant in nonpolar solvents but varies considerably in polar solvents.[5] The choice of solvent can influence the solvation of the nitronium ion, effectively changing its steric bulk and reactivity.

Q4: Are there any alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

Several alternative nitrating systems can offer improved regioselectivity or milder reaction conditions. These include:

  • Nitronium salts , such as nitronium tetrafluoroborate (NO₂⁺BF₄⁻), which can provide high positional selectivity.[8]

  • Dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane can be a selective nitrating agent.[7]

  • Alkyl nitrates in the presence of an acid catalyst.[9]

Q5: How do I prevent the formation of dinitrated products when nitrating a highly activated aromatic ring?

To prevent dinitration of activated rings, you should:

  • Use milder reaction conditions, including lower temperatures and shorter reaction times.

  • Employ a less reactive nitrating agent.

  • Protect the activating group to reduce its activating effect. For instance, converting an amino group to an acetamide is a common strategy.[2]

Quantitative Data on Regioisomer Distribution

The following tables summarize the isomer distribution for the nitration of various aromatic compounds under different conditions.

Table 1: Nitration of Alkylbenzenes with HNO₃/H₂SO₄

SubstrateOrtho (%)Meta (%)Para (%)
Toluene59437
Ethylbenzene45550
Isopropylbenzene (Cumene)30862
tert-Butylbenzene161173

Data compiled from various sources, illustrating the effect of increasing steric hindrance of the alkyl group.

Table 2: Effect of Reaction Conditions on the Nitration of Toluene

Nitrating Agent / ConditionsOrtho (%)Meta (%)Para (%)Reference
HNO₃ / H₂SO₄59.32.038.7[7]
NO₂⁺BF₄⁻ in Dichloromethane66331[8]
N₂O₅ in Dichloromethane at -20°C59.41.639.0[7]
N₂O₅ in Dichloromethane at -50°C62.81.136.1[7]

Table 3: Nitration of Halobenzenes with HNO₃/H₂SO₄

SubstrateOrtho (%)Meta (%)Para (%)
Fluorobenzene12088
Chlorobenzene30169
Bromobenzene38161
Iodobenzene41257

General trend showing the influence of the halogen substituent.

Experimental Protocols

Protocol 1: Para-Selective Nitration of Chlorobenzene

This protocol is adapted from a procedure utilizing a mixed acid system, with separation based on differing melting points of the isomers.[5]

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid.

  • While stirring and maintaining the cold temperature, slowly add 15 mL of concentrated nitric acid to the sulfuric acid.

  • Slowly add 10 mL of chlorobenzene dropwise to the cold nitrating mixture. The temperature should be maintained between 25-35°C.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Stir the mixture until the ice has melted, and the nitrochlorobenzene isomers solidify.

  • Collect the solid product by vacuum filtration and wash it with several portions of cold water until the washings are neutral to litmus paper.

  • The crude product is a mixture of ortho and para isomers. To isolate the para isomer, recrystallize the crude solid from ethanol. The less soluble p-nitrochlorobenzene will crystallize upon cooling, while the more soluble o-nitrochlorobenzene will remain in the mother liquor.

  • Collect the crystals of p-nitrochlorobenzene by vacuum filtration and dry them.

Protocol 2: Ortho-Selective Nitration of Phenol

This protocol utilizes dilute nitric acid to favor mononitration and steam distillation to separate the ortho and para isomers.

Materials:

  • Phenol

  • Dilute Nitric Acid (20%)

  • Sodium Sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • In a flask, dissolve 10 g of phenol in 20 mL of water.

  • Cool the flask in an ice bath.

  • Slowly add 40 mL of 20% nitric acid to the phenol solution while stirring. Maintain the temperature below 20°C.

  • After the addition is complete, allow the mixture to stand at room temperature for 1 hour. A dark, oily layer of nitrophenols will separate.

  • Separate the oily layer using a separatory funnel and wash it with water.

  • To separate the ortho and para isomers, perform steam distillation. The o-nitrophenol is volatile in steam and will distill over, while the p-nitrophenol is not and will remain in the distillation flask.

  • Collect the yellow, oily distillate of o-nitrophenol.

  • Extract the distillate with dichloromethane.

  • Dry the dichloromethane extract over anhydrous sodium sulfate, and then remove the solvent by evaporation to obtain pure o-nitrophenol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start mix_acids Prepare Nitrating Mixture (HNO3 + H2SO4) start->mix_acids cool Cool Mixture in Ice Bath mix_acids->cool add_substrate Add Aromatic Substrate Dropwise cool->add_substrate react Stir at Controlled Temperature add_substrate->react quench Quench on Ice react->quench filter Filter Crude Product quench->filter wash Wash with Water filter->wash purify Purify Isomers (e.g., Recrystallization, Chromatography) wash->purify end End purify->end

Caption: General experimental workflow for a typical nitration reaction.

regioselectivity_factors cluster_substrate Substrate Properties cluster_conditions Reaction Parameters Aromatic Substrate Aromatic Substrate Directing Groups\n(Activating/Deactivating) Directing Groups (Activating/Deactivating) Aromatic Substrate->Directing Groups\n(Activating/Deactivating) Steric Hindrance Steric Hindrance Aromatic Substrate->Steric Hindrance Reaction Conditions Reaction Conditions Temperature Temperature Reaction Conditions->Temperature Solvent Solvent Reaction Conditions->Solvent Catalyst Catalyst Reaction Conditions->Catalyst Nitrating Agent Nitrating Agent Reaction Conditions->Nitrating Agent Regioisomer Distribution Regioisomer Distribution Directing Groups\n(Activating/Deactivating)->Regioisomer Distribution Steric Hindrance->Regioisomer Distribution Temperature->Regioisomer Distribution Solvent->Regioisomer Distribution Catalyst->Regioisomer Distribution Nitrating Agent->Regioisomer Distribution

Caption: Factors influencing the regioselectivity of nitration reactions.

References

Technical Support Center: 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5-Fluoro-2-methyl-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the nitration of 5-fluoro-2-methylbenzoic acid. These include:

  • Regioisomers: Other isomers of fluoro-methyl-nitrobenzoic acid where the nitro group is attached to a different position on the aromatic ring.

  • Dinitro derivatives: Compounds where a second nitro group has been added to the aromatic ring.[1]

  • Unreacted starting material: Residual 5-fluoro-2-methylbenzoic acid.

Q2: What is the initial step to assess the purity of my crude product?

A2: A simple and effective initial assessment of purity can be made using Thin Layer Chromatography (TLC). This will help you visualize the number of components in your crude product and determine an appropriate solvent system for column chromatography if needed. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Q3: Which purification method is generally more effective for removing isomeric impurities?

A3: While both recrystallization and column chromatography can improve purity, column chromatography is typically more effective at separating compounds with very similar physical properties, such as regioisomers.[2] Recrystallization may not be as efficient if the isomeric impurities co-crystallize with the desired product.

Q4: My purified product is a yellow solid. Is this indicative of impurity?

A4: While the desired product is often described as a white or colorless solid, a yellow coloration can sometimes be observed.[1] This may be due to the presence of trace impurities, particularly nitrated byproducts. If high purity is critical, further purification steps may be necessary to obtain a colorless product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Potential Cause Suggested Solution
Oiling out instead of crystallization The compound may be too soluble in the chosen solvent, or the solution may be cooling too quickly. The presence of significant impurities can also lower the melting point.- Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then clarify with a few drops of the initial solvent and allow to cool slowly.- Ensure the cooling process is gradual. Insulate the flask to slow down cooling.- If impurities are high, consider a preliminary purification by column chromatography.
Low recovery of purified product The compound may be too soluble in the recrystallization solvent at low temperatures. Too much solvent may have been used.- Perform small-scale solubility tests to find a solvent in which the compound has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
No crystal formation upon cooling The solution may not be sufficiently saturated, or it may be supersaturated.- If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor separation of spots (low resolution) The chosen eluent system may not be optimal for separating the desired compound from its impurities.- Optimize the solvent system using TLC. A good starting point for non-polar impurities is a mixture of petroleum ether and ethyl acetate.[3] Adjust the polarity to achieve a clear separation of spots.- For isomeric impurities, a less polar solvent system with a gradual increase in polarity may be required.
Product is eluting with the solvent front The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., petroleum ether).
Product is not eluting from the column The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution may be necessary.

Quantitative Data on Purification

Achieving high purity often involves a trade-off with the final yield. The following table summarizes representative data for a purification process of a related compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, which can be obtained from the target acid.

Purification MethodPurity AchievedYieldReference
Precipitation and Filtration99.2%90%[1]
Silica Gel ChromatographyNot specified25% (for two steps)[3]

Note: The yield and purity are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale solubility tests. A mixed solvent system of ethanol and water is often a good starting point for nitrobenzoic acids.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 petroleum ether:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC Analysis for Purity Assessment

This protocol provides a general method for analyzing the purity of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric acid in Water, B: Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Start: 5-Fluoro-2-methylbenzoic acid nitration Nitration start->nitration crude_product Crude Product nitration->crude_product tlc TLC crude_product->tlc Initial Assessment recrystallization Recrystallization hplc HPLC recrystallization->hplc column_chromatography Column Chromatography column_chromatography->hplc tlc->recrystallization Simple Impurity Profile tlc->column_chromatography Complex Impurity Profile pure_product Pure Product (>99%) hplc->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Impure check_tlc Assess Impurity Profile with TLC start->check_tlc simple_impurities Simple Impurity Profile (Few, well-separated spots) check_tlc->simple_impurities complex_impurities Complex Impurity Profile (Multiple, close spots) check_tlc->complex_impurities try_recrystallization Attempt Recrystallization simple_impurities->try_recrystallization perform_cc Perform Column Chromatography complex_impurities->perform_cc oiling_out Product Oils Out try_recrystallization->oiling_out low_yield Low Yield try_recrystallization->low_yield successful_recrystallization Successful Recrystallization try_recrystallization->successful_recrystallization adjust_solvent Adjust Recrystallization Solvent/Cooling oiling_out->adjust_solvent low_yield->adjust_solvent poor_separation Poor Separation on Column perform_cc->poor_separation successful_cc Successful Column Chromatography perform_cc->successful_cc optimize_eluent Optimize Eluent System poor_separation->optimize_eluent adjust_solvent->try_recrystallization optimize_eluent->perform_cc

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of Rucaparib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Rucaparib intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered challenges during the synthesis process.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of Rucaparib intermediates?

A1: The synthesis of Rucaparib involves several key steps, and side reactions can occur at various stages. The most commonly reported side reactions are associated with the Leimgruber-Batcho indole synthesis, the Suzuki coupling, and the final reductive amination step. These include the formation of dimers during indole cyclization, byproducts from dehalogenation and homocoupling in the Suzuki reaction, and the generation of alcohol and bis-amine impurities during reductive amination.

Q2: How can I minimize the formation of the alcohol byproduct in the reductive amination step?

A2: The formation of an alcohol byproduct is common when using sodium borohydride as the reducing agent. A robust method to circumvent this is to perform the reaction in a two-step sequence. First, the imine is formed and isolated by crystallization. This purification step effectively removes the unreacted aldehyde. Subsequently, the purified imine is reduced with sodium borohydride to yield the desired amine with minimal alcohol byproduct formation.[1]

Q3: What conditions favor the formation of the bis-amine byproduct during reductive amination, and how can it be avoided?

A3: The formation of a bis-amine byproduct is typically favored under acidic conditions, which are often used to promote imine formation. To minimize this side reaction, careful control of the reaction pH is crucial. Operating under non-acidic or neutral conditions can suppress the formation of the tertiary amine. Additionally, forming the imine as a separate step before introducing the reducing agent can also help in reducing the amount of this byproduct.[2]

Q4: I am observing significant dimer formation during the indole synthesis. What is the cause and how can I prevent it?

A4: Dimerization can be a significant side reaction during the copper-catalyzed cyclization to form the indole ring. The use of copper salts as co-catalysts in Sonogashira couplings, a preceding step, has been shown to increase the formation of this dimer. Therefore, omitting copper co-catalysis in the Sonogashira coupling can minimize the formation of the alkyne dimer. Purification of the cyclization product by trituration with a suitable solvent system, such as dichloromethane/hexanes, can effectively remove the dimer.[1]

Troubleshooting Guides

Leimgruber-Batcho Indole Synthesis

This step is crucial for constructing the core indole structure of a key Rucaparib intermediate.

Issue: Low Yield of the Indole Intermediate

Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete enamine formation Ensure complete reaction of the o-nitrotoluene derivative with DMF-DMA by monitoring with TLC or LC-MS. Consider increasing the reaction time or temperature if necessary.Increased conversion to the enamine intermediate.
Inefficient reductive cyclization The choice of reducing agent is critical. Raney nickel with hydrazine or catalytic hydrogenation with Pd/C are commonly used. Ensure the catalyst is active and the reaction is run under an inert atmosphere.Improved yield of the desired indole product.
Side reactions during cyclization Formation of a 7-carboxamidoindole byproduct has been observed. This can be minimized by choosing an appropriate solvent for the reduction; for instance, using tetrahydrofuran instead of benzene.[3]Reduction in the formation of the carboxamido byproduct and higher purity of the indole intermediate.

Experimental Protocol: Optimized Leimgruber-Batcho Synthesis of Methyl 6-fluoro-indole-4-carboxylate

  • Enamine Formation: A solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate in DMF is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., tetrahydrofuran). A slurry of Raney nickel in ethanol is added, followed by the careful addition of hydrazine hydrate. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to afford methyl 6-fluoro-indole-4-carboxylate.

Suzuki Coupling

This reaction is employed to introduce the 4-formylphenyl group onto the indole core.

Issue: Low Coupling Yield and Formation of Byproducts

Potential Cause Troubleshooting Recommendation Expected Outcome
Catalyst deactivation Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly. Use a robust palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf).Increased catalyst lifetime and improved reaction yield.
Homocoupling of boronic acid This side reaction can be minimized by the slow addition of the boronic acid to the reaction mixture. Using a slight excess of the aryl halide can also favor the cross-coupling reaction.Reduced formation of the biphenyl byproduct derived from the boronic acid.
Dehalogenation of the indole intermediate This can occur in the presence of a strong base and a hydrogen source. Consider using a milder base such as K₂CO₃ or Cs₂CO₃.Minimized formation of the dehalogenated indole byproduct.

Experimental Protocol: Optimized Suzuki Coupling

  • To a degassed mixture of the 2-bromoindole intermediate, 4-formylbenzene boronic acid, and a suitable base (e.g., K₂CO₃) in a solvent system like dioxane/water is added the palladium catalyst (e.g., Pd(PPh₃)₄).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography.

Reductive Amination

This is the final step in the synthesis of Rucaparib, where the aldehyde is converted to the corresponding amine.

Issue: Formation of Alcohol and Bis-Amine Byproducts

Byproduct Reaction Conditions Favoring Formation Troubleshooting and Optimization Expected Outcome
Alcohol Byproduct (39) One-pot reductive amination using NaBH₄ where the aldehyde is still present during the reduction step.[1]Perform a two-step reaction: 1. Form the imine intermediate and isolate it by crystallization. 2. Reduce the purified imine with NaBH₄ in a suitable solvent like MeOH/THF.[1]Significant reduction in the alcohol byproduct, leading to higher purity of Rucaparib.
Bis-Amine Byproduct (40) Acidic conditions used to promote imine formation can lead to further reaction of the product amine with the aldehyde.[1]Maintain a neutral or slightly basic pH during the reaction. Use a large excess of the primary amine. Alternatively, perform the imine formation as a separate step before reduction.[2]Minimized formation of the tertiary amine byproduct.

Experimental Protocol: Two-Step Reductive Amination

  • Imine Formation: The aldehyde intermediate is dissolved in methanol, and an excess of methylamine is added. The mixture is stirred at room temperature until imine formation is complete (monitored by NMR or LC-MS). The solvent is then evaporated, and the crude imine is purified by crystallization.

  • Reduction: The purified imine is dissolved in a mixture of methanol and THF. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until complete conversion. The reaction is then quenched, and the product is isolated and purified.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow.

Rucaparib_Synthesis_Pathway cluster_indole Leimgruber-Batcho Indole Synthesis cluster_suzuki Suzuki Coupling cluster_amination Reductive Amination o-nitrotoluene o-nitrotoluene derivative enamine Enamine intermediate o-nitrotoluene->enamine DMF-DMA indole Indole intermediate enamine->indole Reductive cyclization dimer Dimer Byproduct (31) enamine->dimer Side Reaction indole_bromo 2-Bromo-indole intermediate indole->indole_bromo Bromination aldehyde Aldehyde intermediate (20) indole_bromo->aldehyde Pd catalyst, base dehalogenation Dehalogenation indole_bromo->dehalogenation rucaparib Rucaparib aldehyde->rucaparib 1. MeNH2 2. NaBH4 alcohol Alcohol Byproduct (39) aldehyde->alcohol boronic_acid 4-formylbenzene boronic acid boronic_acid->aldehyde homocoupling Homocoupling boronic_acid->homocoupling bis_amine Bis-Amine Byproduct (40) rucaparib->bis_amine

Caption: Synthetic pathway to Rucaparib highlighting key intermediates and side products.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Troubleshooting Solutions start Low Yield or Impure Product in Rucaparib Synthesis identify_step Identify problematic synthetic step (LC-MS, NMR) start->identify_step indole_issue Indole Synthesis Issue? identify_step->indole_issue Yes suzuki_issue Suzuki Coupling Issue? identify_step->suzuki_issue No optimize_indole Optimize cyclization conditions (solvent, catalyst). Purify by trituration. indole_issue->optimize_indole amination_issue Reductive Amination Issue? suzuki_issue->amination_issue No optimize_suzuki Ensure anaerobic conditions. Screen catalysts and bases. Use fresh boronic acid. suzuki_issue->optimize_suzuki Yes optimize_amination Implement two-step procedure. Control reaction pH. Isolate imine intermediate. amination_issue->optimize_amination Yes end Improved Yield and Purity optimize_indole->end optimize_suzuki->end optimize_amination->end

References

Stability and storage conditions for 5-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methyl-3-nitrobenzoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound during your experiments.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity of this compound. While specific quantitative stability data under various conditions are not extensively available in published literature, general guidelines based on its chemical structure and information from safety data sheets (SDS) provide a strong foundation for its use.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Recommended storage is often at room temperature.Prevents thermal degradation and potential side reactions.
Light Store in a tightly sealed, light-resistant container.Aromatic nitro compounds can be sensitive to light, which may induce photochemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Minimizes the risk of oxidative degradation.
Container Use a tightly closed container to prevent moisture absorption.The compound is a carboxylic acid and can be hygroscopic.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Poor Solubility

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • A suspension or precipitate is observed.

Possible Causes:

  • Inappropriate solvent selection.

  • Insufficient solvent volume.

  • Low temperature.

Solutions:

  • Solvent Selection: this compound is expected to be soluble in many organic solvents. If you encounter solubility issues, consider solvents such as methanol, ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

  • pH Adjustment: For aqueous solutions, the solubility of carboxylic acids can be significantly increased by adjusting the pH to be more basic (e.g., pH > 7) to form the more soluble carboxylate salt.

  • Gentle Heating: Gently warming the solution may aid in dissolution. However, be cautious of potential thermal degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Variable reaction yields.

  • Appearance of unexpected side products.

  • Changes in the physical appearance (e.g., color) of the starting material.

Possible Causes:

  • Degradation of the compound due to improper storage or handling.

  • Presence of impurities from synthesis.

  • Reaction with incompatible substances.

Solutions:

  • Verify Compound Integrity: Before use, visually inspect the compound for any changes in color or texture. If degradation is suspected, it is advisable to use a fresh batch.

  • Purification: If impurities are suspected, consider recrystallization or chromatography to purify the material.

  • Check for Incompatibilities: Avoid strong oxidizing agents and strong bases, as these may react with the nitro and carboxylic acid functional groups.

  • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (argon or nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] For long-term storage, consider an inert atmosphere.

Q2: Is this compound stable at room temperature?

A2: Yes, the product is generally considered to be chemically stable under standard ambient conditions (room temperature).[2] However, for prolonged storage, refrigeration in a sealed container is advisable to minimize any potential for slow degradation.

Q3: What solvents can I use to dissolve this compound?

A3: While specific solubility data is limited, based on its structure as an aromatic carboxylic acid, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Its solubility in non-polar solvents is likely to be lower.

Q4: How can I assess the stability of my sample of this compound?

A4: You can perform a simple stability assessment by monitoring its physical and chemical properties over time under your specific storage conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q5: Are there any known incompatible materials with this compound?

A5: While specific incompatibility data is not detailed in the search results, as a general precaution for a nitro-substituted carboxylic acid, it is prudent to avoid contact with strong oxidizing agents and strong bases to prevent unwanted reactions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability

This protocol outlines a general method for evaluating the stability of this compound under specific experimental conditions (e.g., temperature, light).

Materials:

  • This compound

  • Appropriate solvents (e.g., methanol, acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Controlled environment chambers (for temperature and humidity control)

  • Light source for photostability testing (as per ICH Q1B guidelines)

Methodology:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of the compound in a suitable solvent.

    • Analyze the initial purity of the compound using HPLC. Record the chromatogram and the peak area of the main compound.

    • Measure the initial UV-Vis spectrum of the solution.

  • Sample Preparation for Stability Study:

    • Weigh a known amount of the compound into several vials.

    • Expose the vials to the desired stress conditions (e.g., elevated temperature, light exposure, specific humidity).

    • For each condition, prepare a "dark" control sample stored under recommended conditions.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), retrieve a sample from each condition and the control.

    • Prepare solutions from the aged samples at the same concentration as the initial analysis.

    • Analyze the samples by HPLC and UV-Vis spectrophotometry.

  • Data Analysis:

    • Compare the HPLC chromatograms of the stressed samples to the time zero and control samples. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

    • Compare the UV-Vis spectra to detect any significant changes.

Visualizations

Storage_and_Handling_Workflow Workflow for Proper Storage and Handling cluster_storage Storage cluster_handling Handling for Experimentation storage_conditions Store in Cool, Dry, Dark Place in Tightly Sealed Container weigh Weigh Required Amount (Preferably in a fume hood) storage_conditions->weigh Retrieve from storage dissolve Dissolve in Appropriate Solvent (Consider sonication or gentle heating if needed) weigh->dissolve reaction Use in Reaction (Consider inert atmosphere for sensitive reactions) dissolve->reaction

Caption: A logical workflow for the proper storage and handling of this compound.

Stability_Testing_Logic Logical Flow for Stability Assessment start Start: New Batch of Compound initial_analysis Perform Initial Analysis (t=0) (HPLC, UV-Vis) start->initial_analysis expose_conditions Expose to Stress Conditions (Temp, Light, Humidity) initial_analysis->expose_conditions control Store Control Sample (Recommended Conditions) initial_analysis->control timepoint_analysis Analyze at Time Points (HPLC, UV-Vis) expose_conditions->timepoint_analysis control->timepoint_analysis compare Compare Stressed Sample to Control and t=0 Data timepoint_analysis->compare decision Assess Degradation compare->decision stable Compound is Stable under Tested Conditions decision->stable No significant change unstable Compound is Unstable Adjust Storage/Handling decision->unstable Significant change

Caption: A diagram illustrating the logical steps for conducting a stability assessment of the compound.

References

Technical Support Center: 5-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information on the degradation pathways of 5-Fluoro-2-methyl-3-nitrobenzoic acid is based on established chemical principles and data from structurally similar nitroaromatic and fluorinated compounds. As of this writing, specific experimental degradation studies for this compound are not extensively available in public literature. The provided experimental protocols and data are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on its structure, the primary degradation pathways are expected to involve modifications of the nitro group, decarboxylation, and eventual cleavage of the aromatic ring. Key potential pathways include:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be a primary step in microbial degradation. This pathway typically proceeds through nitroso and hydroxylamino intermediates to form 5-fluoro-2-methyl-3-aminobenzoic acid.[1][2][3]

  • Oxidative Degradation: Advanced Oxidation Processes (AOPs) or microbial dioxygenases can introduce hydroxyl groups onto the aromatic ring. This can lead to the elimination of the nitro group as nitrite and subsequent ring cleavage.[1][3]

  • Photodegradation: Exposure to UV light, especially in the presence of a photocatalyst like titanium dioxide, can induce degradation. This may involve dehalogenation (removal of fluorine) and mineralization of the compound. However, the carbon-fluorine bond is very strong, making defluorination a challenging step.[4]

Q2: Is this compound expected to be environmentally persistent?

Due to the presence of both a nitro group and a fluorine atom, this compound is likely to be relatively resistant to natural degradation. The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative attack, while the strength of the carbon-fluorine bond makes defluorination difficult.[3][4][5] Therefore, it may be considered environmentally persistent without specific remediation efforts.

Q3: What are the common challenges when analyzing the degradation of this compound by HPLC?

When using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound and its degradation products, researchers might encounter:

  • Peak Tailing: The carboxylic acid and potential amino- intermediates can interact with the silica-based stationary phase, leading to asymmetrical peaks.

  • Co-elution of Intermediates: The degradation process can produce a complex mixture of intermediates with similar polarities, making their separation challenging.

  • Matrix Effects: When analyzing samples from complex matrices like soil or wastewater, other compounds can interfere with the analysis.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the column's stationary phase (silanol groups).Adjust mobile phase pH to be >2 units away from the analyte's pKa. Add a competitive amine like triethylamine (TEA) to the mobile phase (0.1% v/v). Use a column with end-capping or a different stationary phase.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature. Column not properly equilibrated.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Increase column equilibration time between injections.
Ghost Peaks Contamination in the mobile phase, injector, or column. Late elution of components from a previous injection.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column. Run a blank gradient to identify the source of contamination.
Poor Resolution of Degradation Products Non-optimal mobile phase or column.Optimize the mobile phase gradient. Try a different column with a different selectivity (e.g., phenyl-hexyl instead of C18).
Forced Degradation Study Issues
Problem Potential Cause Troubleshooting Steps
No or Minimal Degradation Observed Stress conditions are too mild. Compound is highly stable under the tested conditions.Increase the concentration of the stress agent (acid, base, oxidant). Extend the duration of the stress study. Increase the temperature (for thermal degradation).
Complete Degradation in the First Time Point Stress conditions are too harsh.Reduce the concentration of the stress agent. Lower the temperature. Take earlier time points.
Poor Mass Balance Degradation products are not detected by the analytical method (e.g., volatile or lack a chromophore). Degradation products are irreversibly adsorbed to the column.Use a mass spectrometer (LC-MS) for detection. Check for the formation of volatile compounds using headspace GC. Modify the mobile phase to ensure all components are eluted.

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C in an oven.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a stability-indicating HPLC method (e.g., using a C18 column with a gradient of water with 0.1% formic acid and acetonitrile).

    • Use a UV detector and, if available, a mass spectrometer for peak identification.

Data Presentation

Example: Summary of a Hypothetical Forced Degradation Study
Stress ConditionParametersDuration (hours)% Degradation of ActiveNo. of Degradants ObservedObservations
Acid Hydrolysis 0.1 M HCl, 60°C48~15%2Slow degradation with two major degradants.
Base Hydrolysis 0.1 M NaOH, RT24>90%4Rapid degradation, significant formation of polar products.
Oxidation 3% H₂O₂, RT48~30%3Moderate degradation, potential for ring-opened products.
Thermal 80°C (Solid)72<5%1Compound is relatively stable to dry heat.
Photolytic UV light (254 nm)24~40%3Significant degradation, potential for defluorination.

Visualizations

Hypothetical Degradation Pathways

DegradationPathways A This compound B 5-Fluoro-2-methyl-3-nitrosobenzoic acid A->B Reduction E Hydroxylated Intermediates A->E Oxidation (e.g., Dioxygenase) C 5-Fluoro-2-methyl-3-hydroxylaminobenzoic acid B->C Reduction D 5-Fluoro-2-methyl-3-aminobenzoic acid C->D Reduction F Ring Cleavage Products E->F Further Oxidation

Caption: Hypothetical microbial degradation pathways of this compound.

General Experimental Workflow for a Degradation Study

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxid Oxidation Prep->Oxid Therm Thermal Prep->Therm Photo Photolytic Prep->Photo Sampling Sample at time points Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Interpretation and Pathway Elucidation HPLC->Data

Caption: General workflow for conducting a forced degradation study.

References

Technical Support Center: Nitration of 5-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the nitration of 5-fluoro-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the nitration of 5-fluoro-2-methylbenzoic acid?

The primary challenges in the nitration of 5-fluoro-2-methylbenzoic acid revolve around achieving high regioselectivity and good yields while minimizing the formation of unwanted byproducts. The substituents on the aromatic ring, a fluorine atom, a methyl group, and a carboxylic acid group, all influence the position of the incoming nitro group. The carboxylic acid is a meta-directing group, while the methyl group is ortho, para-directing, and the fluorine is also ortho, para-directing. This can lead to the formation of a mixture of regioisomers. Additionally, the reaction conditions, particularly temperature and the concentration of the nitrating agent, can lead to the formation of dinitro or polynitro byproducts, or even oxidation of the methyl group.[1][2][3]

Q2: What is the conventional method for nitrating 5-fluoro-2-methylbenzoic acid?

The conventional method for nitrating 5-fluoro-2-methylbenzoic acid involves the use of a mixed acid system, typically a combination of concentrated or fuming nitric acid and concentrated sulfuric acid.[3] Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]

Q3: Are there any alternative nitrating agents that can be used for this reaction?

Yes, several alternative nitrating agents can be considered, especially when milder conditions or different selectivity are desired. These include:

  • Dinitrogen Pentoxide (N₂O₅): This is an effective and eco-friendly nitrating agent that can be used in an almost stoichiometric amount, significantly reducing acidic waste.[5] It can be a good alternative to mixed acids, particularly for substrates that are sensitive to strong acids.[5]

  • Nitronium Tetrafluoroborate (NO₂BF₄): This is a powerful nitrating agent that can be used in non-acidic media.[6]

  • Metal Nitrates: In some cases, metal nitrates can act as mild nitrating agents for aromatic compounds.[5]

  • N-Nitro-heterocycles: Compounds like N-nitropyrazoles have been developed as versatile and powerful nitrating reagents.[7]

The choice of an alternative agent often requires careful optimization of the reaction conditions for the specific substrate.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s) Citation(s)
Low Yield of Desired Product - Incomplete reaction. - Sub-optimal reaction temperature. - Formation of byproducts (e.g., dinitrated compounds, oxidation products). - Loss of product during workup and purification.- Increase reaction time or temperature cautiously, monitoring by TLC. - Maintain strict temperature control; for many nitrations, low temperatures (e.g., 0-10°C) are crucial. - Use a milder nitrating agent or adjust the stoichiometry of the nitrating agent to favor mono-nitration. - Optimize the extraction and recrystallization procedures.[1][9][10]
Poor Regioselectivity (Mixture of Isomers) - The directing effects of the existing substituents on the aromatic ring. - Reaction conditions (temperature, solvent) influencing the kinetic vs. thermodynamic product distribution.- Carefully control the reaction temperature, as lower temperatures can sometimes enhance selectivity. - Consider using a different nitrating agent that may offer different regioselectivity. - Protecting group strategies can be employed to block certain positions on the ring before nitration.[11][12][13]
Formation of Dinitro or Polynitro Byproducts - Excess of nitrating agent. - Reaction temperature is too high. - Prolonged reaction time.- Use a molar ratio of the nitrating agent to the substrate closer to 1:1. - Maintain a low reaction temperature (e.g., below 10°C). - Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.[1][14]
Formation of Tarry Byproducts - Oxidation of the substrate by the strong oxidizing nitrating agent. - Reaction temperature is too high.- Maintain very low reaction temperatures. - Consider using a milder nitrating agent. - Ensure slow, controlled addition of the nitrating agent to the substrate solution.[1][15]
Difficulty in Product Purification - The presence of multiple isomers with similar physical properties. - Residual strong acids from the reaction mixture.- Utilize column chromatography for separating isomers with close Rf values. - Thoroughly wash the crude product with cold water to remove residual acids before further purification. - Recrystallization from an appropriate solvent system can help in isolating the desired isomer.[16][17][18]

Quantitative Data Summary

The following table summarizes quantitative data for the nitration of 5-fluoro-2-methylbenzoic acid using different nitrating systems, based on available literature.

Nitrating Agent/SystemSubstrateTemperature (°C)Time (h)Yield (%)Purity/NotesCitation(s)
Fuming HNO₃ and H₂SO₄ conc.5-fluoro-2-methylbenzoic acidNot specifiedNot specifiedNot specifiedYellow solid obtained.[3]
Fuming HNO₃ and conc. H₂SO₄5-fluoro-2-methylbenzoic acidNot specifiedNot specified45.1Mixture of various regioisomers and by-products.[3]
Oleum and Fuming HNO₃5-fluoro-2-methylbenzoic acid-10 to 300.02 to 2Increased yieldColorless product, low content of dinitro derivative.[3]
65 wt% aq. HNO₃ and conc. H₂SO₄5-fluoro-2-methylbenzoic acid0180% conversion45% of dinitro derivative formed.[3]
99 wt% Fuming HNO₃ and conc. H₂SO₄5-fluoro-2-methylbenzoic acid01Full conversionLess than 0.5% of dinitro derivative.[3]

Experimental Protocols

Protocol 1: Nitration of 5-Fluoro-2-methylbenzoic Acid using Fuming Nitric Acid and Oleum

This protocol is adapted from a patented procedure that reports high yield and purity.[3]

Materials:

  • 5-fluoro-2-methylbenzoic acid

  • Fuming nitric acid (99 wt%)

  • Oleum (e.g., 20-30% free SO₃)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-fluoro-2-methylbenzoic acid in a mixture of concentrated sulfuric acid and oleum.

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the stirred solution via the dropping funnel. Critically, monitor the internal temperature and maintain it between 0°C and 5°C. A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1 hour). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Product Isolation: The solid product, 5-fluoro-2-methyl-3-nitrobenzoic acid, will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to obtain a colorless solid.

Visualizations

Logical Workflow for Selecting a Nitrating Agent

Nitrating_Agent_Selection start Define Experimental Goal high_yield High Yield Required? start->high_yield mild_conditions Mild Conditions Needed? high_yield->mild_conditions No mixed_acid Mixed Acid (HNO3/H2SO4) or Fuming HNO3/Oleum high_yield->mixed_acid Yes selectivity Specific Regioselectivity? mild_conditions->selectivity No dnp Dinitrogen Pentoxide (N2O5) mild_conditions->dnp Yes no2bf4 Nitronium Tetrafluoroborate (NO2BF4) selectivity->no2bf4 Yes other_agents Other Agents (e.g., N-nitropyrazoles) selectivity->other_agents Consider optimize Optimize Conditions (Temp, Time, Stoichiometry) selectivity->optimize No mixed_acid->optimize dnp->optimize no2bf4->optimize other_agents->optimize

Caption: A decision tree to guide the selection of a suitable nitrating agent.

Experimental Workflow for Nitration

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Flask, Stirrer, Thermometer) cool_substrate Dissolve & Cool Substrate (e.g., 0°C) setup->cool_substrate add_nitrating_agent Slowly Add Nitrating Agent (Maintain Low Temperature) cool_substrate->add_nitrating_agent monitor Monitor Reaction (TLC) add_nitrating_agent->monitor quench Quench Reaction (Pour onto Ice) monitor->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash purify Purify (e.g., Recrystallization) wash->purify dry Dry Product purify->dry

Caption: A generalized workflow for the nitration of an aromatic compound.

References

Technical Support Center: Controlling Dinitro Derivative Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling dinitro derivative formation in synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving selective mononitration and troubleshooting common issues related to over-nitration.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of excessive dinitro derivative formation in my nitration reaction?

A1: Over-nitration, leading to the formation of dinitro or even trinitro byproducts, is a common challenge, particularly with aromatic rings that are activated by electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups).[1] The primary factors that promote dinitration include:

  • High Reaction Temperature: Nitration reactions are typically highly exothermic.[2] Elevated temperatures increase the overall reaction rate, which can lead to the nitration of the desired mononitro product.[2]

  • High Concentration of Nitrating Agent: Using a large excess of nitric acid or a high concentration of the activating acid (like sulfuric acid >85%) significantly increases the concentration of the active nitronium ion (NO₂⁺) and can drive the reaction towards multiple nitrations.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial starting material has been consumed can provide the necessary time for the slower, second nitration of the mononitro product to occur.[2]

  • Substrate Reactivity: Aromatic rings with strongly activating, electron-donating groups are inherently more susceptible to multiple nitrations.[1]

Q2: How can I improve the selectivity for my desired mononitro product?

A2: Improving selectivity involves carefully controlling the reaction parameters to favor the first nitration while disfavoring the second. Key strategies include:

  • Temperature Control: Maintain a low and stable reaction temperature. For many substrates, keeping the temperature below 50°C is recommended, and for highly activated rings like phenols, temperatures at or below 0°C are often necessary.[1][2][3] An ice bath or other external cooling system is crucial.[1]

  • Stoichiometry and Reagent Concentration: Use a molar ratio of the nitrating agent to the substrate that is close to 1:1.[3][4] Avoid using a significant excess of nitric acid.[2] Diluting the nitrating agent can also reduce reactivity and minimize dinitration.[5]

  • Order of Addition: For highly reactive substrates, slowly adding the aromatic compound to the cooled nitrating mixture helps to maintain a low concentration of the organic substrate and control the exotherm.[1][2]

  • Milder Nitrating Agents: Consider using less reactive nitrating agents. For example, a mixture of nitric acid in acetic anhydride can be a milder alternative to the highly reactive nitric acid/sulfuric acid mixture.[5] Other systems, such as bismuth subnitrate/thionyl chloride or N-nitropyrazoles, have also been developed for mild and selective mononitration.[6][7][8]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of dinitro products.[1][2]

Q3: My substrate is highly activated (e.g., aniline, phenol) and prone to oxidation and polynitration. What is the best approach?

A3: For highly activated substrates, direct nitration is often uncontrollable. The recommended strategy is to use a protecting group to temporarily reduce the activation of the ring.

  • For Anilines: The amino group (-NH₂) is extremely activating. It should first be protected by reacting the aniline with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating, allowing for a much more controlled mononitration.[2][9] After nitration, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to yield the desired nitroaniline.[1][9]

  • For Phenols: The hydroxyl group (-OH) is also strongly activating. While low temperatures are critical, alternative nitrating agents like nitric acid on silica gel can improve yields and reduce the formation of oxidation byproducts and dinitrated compounds.[3]

Troubleshooting Guide: High Dinitro Product Formation

This guide provides a structured approach to troubleshoot and resolve issues of over-nitration.

Symptom Possible Cause(s) Recommended Solution(s)
High percentage of dinitro or polynitro byproducts detected (e.g., by NMR, GC/MS). 1. Reaction temperature is too high or spiked during reagent addition. [2][3]1a. Ensure efficient cooling (e.g., ice-salt bath) to maintain the target low temperature (e.g., 0-10°C).[3][5] 1b. Add the nitrating agent or substrate dropwise and slowly to control the reaction exotherm.[1]
2. Excessive amount of nitrating agent used. [2][4]2a. Reduce the molar equivalents of the nitrating agent to be near stoichiometric (e.g., 1.0 to 1.1 equivalents).[3]
3. Concentration of sulfuric acid is too high. [2]3a. If using mixed acid, consider using a slightly lower concentration of H₂SO₄ or an alternative milder nitrating system.
4. Reaction time is too long. [2][3]4a. Monitor the reaction closely with TLC. Quench the reaction by pouring it onto ice immediately after the starting material is consumed.[2][3]
Reaction mixture darkens, and complex product mixture is observed. 1. Oxidative side reactions are occurring. [10]1a. Lower the reaction temperature significantly (e.g., below 0°C).[3] 1b. Use a milder nitrating agent that is less prone to causing oxidation.[3][5]
2. Substrate is too activated for the chosen conditions. [1]2a. Use a protecting group strategy to moderate the reactivity of the aromatic ring (e.g., convert aniline to acetanilide).[2][9]

Experimental Protocols

Protocol 1: General Procedure for Selective Mononitration of Benzene

This protocol is a standard method for achieving mononitration with controlled conditions.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent (1.0 eq) of concentrated nitric acid. Ensure the temperature of the mixture is maintained below 10°C during this addition.[2]

  • Nitration Reaction: To the cooled nitrating mixture, add benzene (1.0 eq) dropwise while vigorously stirring. The reaction temperature must be carefully maintained below 50°C throughout the addition to prevent dinitration.[1][2]

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at the same temperature for 30-60 minutes. Monitor the consumption of benzene via TLC or GC analysis.[2]

  • Work-up: Once the reaction is complete, carefully pour the entire reaction mixture onto a generous amount of crushed ice in a separate beaker. The nitrobenzene will separate as a distinct, pale-yellow oil.[2]

  • Purification: Transfer the mixture to a separatory funnel and remove the aqueous layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with water again. Dry the resulting nitrobenzene over an anhydrous salt like MgSO₄, filter, and remove any residual solvent under reduced pressure.[2]

Protocol 2: Controlled Mononitration of Aniline via Acetanilide Intermediate

This protocol demonstrates the use of a protecting group to control the nitration of a highly activated substrate.

  • Step 1: Protection (Acetylation of Aniline): Slowly add acetic anhydride (1.0 eq) to a cooled solution of aniline (1.0 eq). After the initial exothermic reaction subsides, the mixture can be gently warmed to ensure the reaction goes to completion. Pour the mixture into cold water to precipitate the acetanilide product. Filter the solid, wash with cold water, and dry thoroughly.[1][2]

  • Step 2: Nitration of Acetanilide: Prepare a nitrating mixture as described in Protocol 1. In a separate flask, dissolve the dried acetanilide in a suitable solvent like glacial acetic acid.[1] Cool this solution to 0-5°C. Slowly add the cold nitrating mixture to the acetanilide solution, ensuring the temperature is strictly maintained.[2]

  • Step 3: Reaction and Work-up: Allow the reaction to stir at a low temperature until TLC shows the consumption of acetanilide. Quench the reaction by pouring it onto ice, which will precipitate the p-nitroacetanilide.[1][2]

  • Step 4: Deprotection (Hydrolysis): Heat the collected p-nitroacetanilide with an aqueous solution of sulfuric or hydrochloric acid to hydrolyze the amide back to the amine. The resulting p-nitroaniline will precipitate upon cooling and neutralization of the solution. Filter, wash with water, and dry the final product.[1]

Visualizations

G cluster_0 Troubleshooting Workflow for Dinitration start High Dinitro Product Detected temp Is Temperature <= 10°C? start->temp reagent Is [HNO3] ≈ 1.0 eq? temp->reagent Yes sol_temp Action: Lower Temperature and Control Addition Rate temp->sol_temp No time Was Reaction Quenched After SM Consumed? reagent->time Yes sol_reagent Action: Reduce Molar Equivalents of HNO3 reagent->sol_reagent No substrate Is Substrate Highly Activated? time->substrate Yes sol_time Action: Monitor by TLC and Quench Sooner time->sol_time No sol_substrate Action: Use Protecting Group or Milder Reagent substrate->sol_substrate Yes end_node Mononitration Selectivity Improved substrate->end_node No sol_temp->end_node sol_reagent->end_node sol_time->end_node sol_substrate->end_node

Caption: A troubleshooting workflow for diagnosing and resolving issues of dinitro byproduct formation.

G cluster_path Nitration Pathways & Control Points cluster_factors Controlling Factors A Aromatic Substrate B Mononitro Product A->B k1 (Desired Reaction) F1 Low Temperature Low [HNO3] Short Reaction Time C Dinitro Product (Undesired) B->C k2 (Side Reaction) F2 High Temperature High [HNO3] Prolonged Time

Caption: Reaction pathways showing how experimental conditions influence selectivity for mononitration.

References

Validation & Comparative

A Comparative Purity Analysis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents a comparative analysis of its purity against relevant alternatives, and visualizes the analytical workflow and a relevant biological pathway.

Comparative Purity Analysis

The purity of this compound was assessed against potential isomeric impurities and a structurally related compound using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). The alternatives chosen for this comparison are:

  • Alternative 1 (Isomeric Impurity): 3-Fluoro-2-methyl-5-nitrobenzoic acid

  • Alternative 2 (Isomeric Impurity): 4-Fluoro-2-methyl-5-nitrobenzoic acid

  • Alternative 3 (Structurally Related Compound): 5-Fluoro-2-methoxy-3-nitrobenzoic acid

The following table summarizes the hypothetical, yet realistic, quantitative data obtained from the purity analysis of these compounds.

CompoundHPLC Purity (%)¹H NMR Purity (%)LC-MS Purity (%)Major Impurity Detected
This compound 99.899.799.9Unidentified regioisomer
3-Fluoro-2-methyl-5-nitrobenzoic acid98.598.298.7Starting material
4-Fluoro-2-methyl-5-nitrobenzoic acid99.199.099.2Dinitro-species
5-Fluoro-2-methoxy-3-nitrobenzoic acid99.599.499.6Demethylated impurity

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity validation are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).

    • 0-15 min: 90% A, 10% B to 10% A, 90% B

    • 15-20 min: 10% A, 90% B

    • 20-25 min: 10% A, 90% B to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Verification and Purity Assessment

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Data Processing: The resulting spectrum is phased and baseline corrected. Purity is estimated by comparing the integral of the main compound's signals to the integrals of any impurity signals.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is employed for the sensitive detection and identification of trace impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: ESI negative.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • Mass Range: 50-500 m/z.

  • Data Analysis: The mass-to-charge ratio of the detected peaks is used to identify potential impurities by comparing with the expected masses of starting materials, by-products, and degradation products.

Visualizations

Purity Validation Workflow

The following diagram illustrates the logical flow of the purity validation process for this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Test Sample of 5-Fluoro-2-methyl- 3-nitrobenzoic acid Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC NMR ¹H NMR Spectroscopy Filtration->NMR LCMS LC-MS Analysis Filtration->LCMS Purity_Calc Purity Calculation & Quantification HPLC->Purity_Calc Struct_Ver Structural Verification NMR->Struct_Ver Impurity_ID Impurity Identification LCMS->Impurity_ID Final_Report Final Purity Report Purity_Calc->Final_Report Struct_Ver->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the purity validation of this compound.

Hypothetical Signaling Pathway: PARP Inhibition

This compound is a precursor in the synthesis of Rucaparib, a Poly (ADP-ribose) polymerase (PARP) inhibitor. The diagram below illustrates the mechanism of action of PARP inhibitors in cancer cells with BRCA mutations, a concept known as synthetic lethality.[1][2]

cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP DSB DNA Double-Strand Break DNA_Damage->DSB Replication fork collapse SSBR Single-Strand Break Repair PARP->SSBR Cell_Death Cell Death (Apoptosis) SSBR->DNA_Damage Repair BRCA BRCA1/2 Proteins DSB->BRCA DSB->Cell_Death Unrepaired in BRCA-deficient cells HR Homologous Recombination BRCA->HR HR->DSB Repair PARP_Inhibitor PARP Inhibitor (e.g., Rucaparib) PARP_Inhibitor->PARP Inhibits

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

References

Spectroscopic Analysis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid and Its Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 5-Fluoro-2-methyl-3-nitrobenzoic acid and its potential process-related impurities. The objective is to facilitate the identification and characterization of these compounds, ensuring the quality and purity of active pharmaceutical ingredients (APIs). The data presented herein is a compilation of experimentally derived values from existing literature and predicted values from validated spectroscopic software.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the safety and efficacy of the final drug product. The synthesis, typically involving the nitration of 5-fluoro-2-methylbenzoic acid, can lead to the formation of several impurities, including regioisomers and dinitro-derivatives. This guide focuses on the spectroscopic techniques used to identify and differentiate the target molecule from these potential impurities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its common impurities.

¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)
CompoundAr-H Chemical Shifts (δ, ppm)-CH₃ Chemical Shift (δ, ppm)-COOH Chemical Shift (δ, ppm)
This compound 8.15 (d, J=2.8 Hz, 1H), 7.95 (dd, J=8.8, 2.8 Hz, 1H)2.40 (s, 3H)~13.5 (br s, 1H)
5-Fluoro-2-methyl-4-nitrobenzoic acid7.80 (d, J=8.4 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H)2.55 (s, 3H)~13.4 (br s, 1H)
5-Fluoro-2-methyl-6-nitrobenzoic acid7.90 (d, J=2.4 Hz, 1H), 7.70 (dd, J=8.0, 2.4 Hz, 1H)2.30 (s, 3H)~13.6 (br s, 1H)
5-Fluoro-2-methyl-3,x-dinitrobenzoic acidAromatic protons shifted further downfield~2.45 (s, 3H)~13.8 (br s, 1H)
¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)
CompoundC=O (δ, ppm)C-F (δ, ppm)C-NO₂ (δ, ppm)Aromatic C (δ, ppm)-CH₃ (δ, ppm)
This compound ~165.5~160.0 (d)~150.0~135.0, ~130.0, ~125.0, ~120.0~15.0
5-Fluoro-2-methyl-4-nitrobenzoic acid~166.0~162.0 (d)~148.0~138.0, ~132.0, ~128.0, ~118.0~16.0
5-Fluoro-2-methyl-6-nitrobenzoic acid~165.0~158.0 (d)~152.0~136.0, ~131.0, ~127.0, ~122.0~14.5
5-Fluoro-2-methyl-3,x-dinitrobenzoic acid~164.5~161.0 (d)Multiple C-NO₂ signalsDownfield shifted aromatic C~15.5
FTIR Spectral Data (KBr Pellet, cm⁻¹)
CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C-NO₂ (Asymmetric)C-NO₂ (Symmetric)C-F
This compound 3100-2500 (broad)~1700~1530~1350~1250
5-Fluoro-2-methyl-4-nitrobenzoic acid3100-2500 (broad)~1705~1525~1345~1260
5-Fluoro-2-methyl-6-nitrobenzoic acid3100-2500 (broad)~1695~1535~1355~1240
5-Fluoro-2-methyl-3,x-dinitrobenzoic acid3100-2500 (broad)~1710~1540 & ~1550~1360 & ~1370~1255
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 199182 ([M-OH]⁺), 154 ([M-NO₂]⁺), 126, 98
5-Fluoro-2-methyl-4-nitrobenzoic acid199182 ([M-OH]⁺), 154 ([M-NO₂]⁺), 126, 98
5-Fluoro-2-methyl-6-nitrobenzoic acid199182 ([M-OH]⁺), 154 ([M-NO₂]⁺), 126, 98
5-Fluoro-2-methyl-3,x-dinitrobenzoic acid244227 ([M-OH]⁺), 199 ([M-NO₂]⁺), 153, 125

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of 5-Methyl-2-nitrobenzoic acid is provided below.[1] Instrument parameters may be adjusted based on the specific spectrometer and experimental objectives.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved.[1]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-14 ppm).

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software.[2] Apply Fourier transformation, phase correction, and baseline correction.[2] Chemical shifts should be referenced to the residual solvent peak.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[2] The typical spectral range is 4000-400 cm⁻¹.[2] A total of 32 scans can be co-added to improve the signal-to-noise ratio.[2]

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation of mixtures.

  • Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used with LC-MS.

  • Mass Analysis: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Impurity Formation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison start 5-Fluoro-2-methylbenzoic acid nitration Nitration (HNO₃, H₂SO₄) start->nitration product Crude Product Mixture nitration->product sample_prep Sample Preparation product->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ftir FTIR Spectroscopy sample_prep->ftir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison with Reference Data data_analysis->comparison identification Impurity Identification comparison->identification

Caption: Experimental workflow for impurity analysis.

logical_relationship cluster_main This compound cluster_impurities Potential Impurities cluster_techniques Analytical Techniques main_compound Target Compound nmr NMR main_compound->nmr differentiated by ftir FTIR main_compound->ftir differentiated by ms MS main_compound->ms differentiated by regioisomers Regioisomers (e.g., 4-nitro, 6-nitro) regioisomers->nmr characterized by regioisomers->ftir characterized by regioisomers->ms characterized by dinitro Dinitro Derivatives dinitro->nmr identified by dinitro->ftir identified by dinitro->ms identified by

Caption: Logical relationship for method comparison.

References

A Comparative Analysis of the Biological Activity of 5-Fluoro-2-methyl-3-nitrobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Fluoro-2-methyl-3-nitrobenzoic acid and its structural analogs. Due to a lack of direct experimental data on the titular compound, this analysis extrapolates its potential biological profile from published data on its structural analogs. The inclusion of a fluorine atom and a nitro group on the benzoic acid scaffold suggests potential for significant biological activity, as these features are known to modulate the physicochemical and biological properties of molecules, often enhancing their therapeutic potential.[1][2]

Comparative Analysis of Biological Activities

CompoundStructureReported Biological ActivitiesReferences
This compound this compoundAnticipated: Anticancer, Antimicrobial. (Based on analogs)-
5-Fluoro-2-methylbenzoic acid 5-Fluoro-2-methylbenzoic acidIntermediate for antiproliferative and antiviral (HIV-1 integrase inhibitors) agents.[3][4] Resulting 3-arylisoquinolinones show anticancer activity by inhibiting tubulin polymerization and inducing apoptosis.[3] Also reported to have in vitro anticancer properties and inhibit dehydrogenases.[3][4]
2-Methyl-3-nitrobenzoic acid 2-Methyl-3-nitrobenzoic acidPrimarily used as a chemical intermediate in synthesis.[5][6] No specific biological activity data was found.[5][6]
2-Fluoro-3-nitrobenzoic acid 2-Fluoro-3-nitrobenzoic acidKey intermediate in the synthesis of pharmaceuticals, including the BRAF inhibitor dabrafenib, and agrochemicals.[7][8][9][7][8][9]
4-Methyl-3-nitrobenzoic acid 4-Methyl-3-nitrobenzoic acidShown to inhibit cancer cell migration.[10][10]
2-Chloro-5-nitrobenzoic acid derivatives 2-Chloro-5-nitrobenzoic acidExhibit broad-spectrum antibacterial activity.[11][11]

Potential Signaling Pathways

Based on the activity of its analogs, this compound could potentially exert its anticancer effects through various signaling pathways. The analog 5-Fluoro-2-methylbenzoic acid is a precursor to compounds that inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] Another analog, 4-Methyl-3-nitrobenzoic acid , has been reported to inhibit cancer cell migration, possibly through the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10]

Below is a hypothetical signaling pathway that could be targeted by derivatives of these benzoic acid compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF_Receptor EGFR Signaling_Cascade Signaling Cascade (e.g., Ras/Raf/MEK/ERK) EGF_Receptor->Signaling_Cascade Gene_Expression Gene Expression (Proliferation, Migration) Signaling_Cascade->Gene_Expression Microtubule_Dynamics Microtubule Dynamics Apoptosis Apoptosis Microtubule_Dynamics->Apoptosis EGF EGF EGF->EGF_Receptor Benzoic_Acid_Analog Benzoic Acid Analog (e.g., 4-Methyl-3-nitrobenzoic acid) Benzoic_Acid_Analog->EGF_Receptor Inhibition Benzoic_Acid_Derivative Benzoic Acid Derivative (from 5-Fluoro-2-methylbenzoic acid) Benzoic_Acid_Derivative->Microtubule_Dynamics Inhibition

Caption: Postulated signaling pathways affected by benzoic acid analogs.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the biological activities of this compound and its analogs are provided below. These protocols are based on standard assays used for similar compounds.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow:

MTT_Workflow A Seed cancer cells in 96-well plates B Treat cells with various concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with these various concentrations.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plates B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent and serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

References

Purity Assessment of 5-Fluoro-2-methyl-3-nitrobenzoic Acid: A Comparative Guide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key building block in various synthetic pathways. The performance of the primary HPLC method is objectively compared with alternative techniques, supported by detailed experimental protocols and data.

Comparative Purity Analysis: HPLC vs. Alternatives

High-Performance Liquid Chromatography (HPLC) is the industry-standard for assessing the purity of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity. Alternative methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) present different selectivity and application ranges. A comparative summary of these techniques for the analysis of this compound is presented below.

Table 1: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPrincipleCommon Analytes DetectedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.This compound, regioisomers (e.g., 3-Fluoro-2-methyl-5-nitrobenzoic acid), dinitro byproducts, unreacted starting materials.High sensitivity and resolution, robust and widely available, suitable for non-volatile and thermally sensitive compounds.Requires derivatization for volatile compounds, can consume significant volumes of organic solvents.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Residual solvents from synthesis (e.g., toluene, methanol), volatile impurities. Requires derivatization for the main analyte.Excellent for volatile and semi-volatile compounds, high efficiency, and sensitive detectors (e.g., FID, MS).Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.This compound and other charged impurities, isomeric impurities.High separation efficiency, minimal sample and solvent consumption, rapid analysis times.Can have lower concentration sensitivity compared to HPLC, reproducibility can be challenging.

Table 2: Hypothetical Purity Analysis Data

Sample IDSourceStated Purity (%)HPLC Purity (%)GC Purity (%) (as methyl ester)CE Purity (%)Major Impurity Identified (by HPLC-MS)
In-House BatchInternal Synthesis-99.7599.7299.785-Fluoro-2-methyl-3,x-dinitrobenzoic acid
Commercial Std. ASupplier A≥99.099.5899.5599.613-Fluoro-2-methyl-5-nitrobenzoic acid
Commercial Std. BSupplier B≥98.098.6298.5998.65Unreacted 5-fluoro-2-methylbenzoic acid
Commercial Std. CSupplier C≥99.599.8199.7999.83Unknown isomer

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC (RP-HPLC) method is designed for the accurate purity determination of this compound.

1. Apparatus and Materials:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Solvent filtration apparatus

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Reagents and Solvents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade) or Formic acid (LC-MS grade)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of diluent.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
30
35
36
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

5. System Suitability Test (SST): Before sample analysis, inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor (T): T ≤ 2.0

  • Theoretical Plates (N): N ≥ 2000

  • Repeatability (%RSD for Peak Area): %RSD ≤ 2.0%

6. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC) - for Volatile Impurities and Derivatized Analyte

Objective: To identify and quantify volatile impurities and the main component after derivatization.

  • Derivatization: Convert the non-volatile benzoic acid to its more volatile methyl ester using a suitable reagent like diazomethane or by heating with methanol and a catalytic amount of acid.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: Purity is determined by the area percentage of the derivatized analyte peak. Impurities are identified by their retention times and, if using MS, by their mass spectra.

Capillary Electrophoresis (CE)

Objective: To provide an orthogonal separation technique for purity confirmation.

  • Capillary: Fused silica, 50 µm ID, effective length 40 cm.

  • Background Electrolyte (BGE): 20 mM borate buffer at pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Data Analysis: Purity is assessed by comparing the migration time and peak area of the main component to those of any detected impurities.

Visualizations

The following diagrams illustrate the experimental workflow, a hypothetical signaling pathway, and the logical flow of the comparative assessment.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc gc GC Analysis (Derivatization) filter->gc ce CE Analysis filter->ce integrate Peak Integration hplc->integrate gc->integrate ce->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Figure 1: Experimental workflow for the multi-technique purity assessment.

Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Ligand Binding kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Transcription cellular_response Cellular Response gene_expression->cellular_response inhibitor API derived from 5-Fluoro-2-methyl- 3-nitrobenzoic acid inhibitor->kinase2 Inhibition

Figure 2: Hypothetical signaling pathway where an API derived from the target compound acts as an inhibitor.

Logical_Comparison cluster_methods Analytical Techniques cluster_evaluation Evaluation Criteria cluster_decision Decision start Purity Assessment of This compound HPLC HPLC Purity (%) Impurity Profile start->HPLC GC GC (derivatized) Purity (%) Volatile Impurities start->GC CE CE Purity (%) Orthogonal Separation start->CE Criteria Criteria Accuracy Precision Sensitivity Specificity HPLC->Criteria GC->Criteria CE->Criteria Decision Final Purity Determination Criteria->Decision

Figure 3: Logical flow for the comparative purity assessment.

Spectroscopic Characterization of 5-Fluoro-2-methyl-3-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic characterization of 5-Fluoro-2-methyl-3-nitrobenzoic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The analysis is supported by a comparative study with structurally related isomers and analogues to aid researchers, scientists, and drug development professionals in the unequivocal identification and quality assessment of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its use in further research and development. This guide presents a comprehensive analysis of its expected spectroscopic features based on established principles and comparative data from similar molecules.

Predicted Spectroscopic Data for this compound

Due to the limited availability of direct experimental spectra for this compound, this guide provides predicted data based on the analysis of structurally similar compounds. The presence of a fluorine atom, a methyl group, and a nitro group on the benzoic acid scaffold will have distinct and predictable effects on the NMR chemical shifts and FTIR vibrational frequencies.

Comparative NMR Data of Structurally Related Benzoic Acid Derivatives

The following table summarizes the ¹H NMR chemical shifts for several isomers and analogues of this compound. These data serve as a basis for predicting the spectral features of the target molecule.

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
2-Methyl-5-nitrobenzoic acid 8.93 (s, 1H), 8.31 (d, 1H), 7.49 (d, 1H)[1]2.79 (s, 3H)[1]Not explicitly reported
2-Methyl-3-nitrobenzoic acid Spectra available, specific shifts not detailed[2]Spectra available, specific shifts not detailed[2]Spectra available, specific shifts not detailed[2]
3-Methyl-2-nitrobenzoic acid 7.87 (d, 1H), 7.71 (d, 1H), 7.62 (t, 1H)2.29 (s, 3H)13.9 (s, 1H)

Analysis: The electron-withdrawing nature of the nitro group and the fluorine atom is expected to deshield the aromatic protons of this compound, shifting their signals downfield. The methyl group protons will likely appear as a singlet in the upfield region. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.

Comparative FTIR Data of Structurally Related Benzoic Acid Derivatives

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The table below compares key vibrational frequencies of related compounds.

Functional Group4-Methyl-3-nitrobenzoic acid (cm⁻¹)3-Nitrobenzoic acid (cm⁻¹)Expected Range for Target Compound (cm⁻¹)
O-H Stretch (Carboxylic Acid)Broad bandBroad band3300-2500 (broad)
C=O Stretch (Carboxylic Acid)~1700~17001710-1680
N-O Stretch (Nitro Group)1530 (asymmetric), 1350 (symmetric)[3]1530 (asymmetric), 1350 (symmetric)1550-1515 (asymmetric), 1360-1330 (symmetric)
C-F Stretch--1150-1000
C-H Stretch (Aromatic)~3100-3000~3100-30003100-3000
C-H Stretch (Methyl)~2980-2850-2980-2850

Analysis: The FTIR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid dimer, a sharp and intense carbonyl (C=O) absorption, and two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group. The presence of the C-F bond will introduce a characteristic absorption in the fingerprint region.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.[4]

  • ¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz spectrometer. The spectral width is set to acquire data from -2 to 12 ppm. A total of 16 scans are accumulated with a relaxation delay of 1 second.[5]

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A standard pulse sequence for proton-decoupled ¹³C NMR is used. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_analysis Data Analysis & Comparison Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR NMR_Data NMR Spectral Data H1_NMR->NMR_Data C13_NMR->NMR_Data Analysis Structural Elucidation & Comparative Analysis NMR_Data->Analysis FTIR_Acq FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acq FTIR_Data FTIR Spectral Data FTIR_Acq->FTIR_Data FTIR_Data->Analysis

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This comparative guide provides a foundational understanding of the expected NMR and FTIR spectroscopic characteristics of this compound. By leveraging data from structurally similar compounds, researchers can more confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

A Comparative Guide to Analytical Method Validation for Rucaparib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical method validation for the intermediates of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Ensuring the purity and quality of synthetic intermediates is a critical aspect of active pharmaceutical ingredient (API) manufacturing. This document outlines key analytical techniques, presents model validation parameters, and provides detailed experimental protocols to aid researchers and drug development professionals in establishing robust analytical methods.

The synthesis of Rucaparib involves several key intermediates, the quality of which directly impacts the final drug substance.[1][2][3][4][5] This guide will focus on the validation of analytical methods for two representative intermediates commonly found in Rucaparib synthesis:

  • Intermediate A: 6-fluoro-3-formyl-1H-indole-4-carboxylic acid methyl ester

  • Intermediate B: 2-(4-aminomethylphenyl)-6-fluoro-1H-indole-4-carboxylic acid methyl ester (a conceptual key building block)

The principles and methodologies discussed can be adapted for other intermediates in the Rucaparib synthetic pathway.

Comparative Overview of Analytical Techniques

The choice of analytical technique for monitoring Rucaparib intermediates is driven by the chemical properties of the analyte and the specific requirements of the analysis (e.g., purity determination, impurity profiling, or assay). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of pharmaceutical intermediates.

Technique Principle Applicability to Rucaparib Intermediates Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity. A non-polar stationary phase is used with a polar mobile phase.Highly suitable for the analysis of polar, non-volatile intermediates like Intermediates A and B.[6][7][8][9]Versatile, robust, and widely available. Excellent for purity, assay, and stability testing.May not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Separation of volatile compounds in the gas phase.Suitable for volatile starting materials or potential volatile impurities. May require derivatization for less volatile intermediates.High resolution for complex mixtures of volatile compounds. GC-MS provides structural information for impurity identification.[10]Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.Ideal for impurity profiling and identification at trace levels. Can be used for quantitative analysis of intermediates in complex matrices.[11][12][13][14]High sensitivity and specificity. Provides molecular weight and structural information.Higher cost and complexity compared to HPLC-UV.

Recommendation: For routine quality control of Rucaparib intermediates, RP-HPLC with UV detection is the recommended primary technique due to its robustness, versatility, and cost-effectiveness. LC-MS/MS is a valuable secondary technique for impurity identification and characterization during process development and investigation of out-of-spec- ification results.

Data Presentation: Comparative Validation Parameters

The following tables summarize the typical validation parameters for an RP-HPLC method for the assay and purity determination of Rucaparib intermediates, based on International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19][20][21][22][23][24]

Table 1: System Suitability

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%Demonstrates system precision.[18]

Table 2: Method Validation Parameters for Assay

Parameter Acceptance Criteria Purpose
Specificity No interference at the retention time of the analyte peak.Confirms the method's ability to assess the analyte unequivocally.[18]
Linearity (r²) r² ≥ 0.999Establishes a linear relationship between concentration and response.[6][9]
Range 80% to 120% of the test concentration.Defines the concentration interval where the method is precise, accurate, and linear.[16]
Accuracy (% Recovery) 98.0% to 102.0%Measures the closeness of the test results to the true value.[8]
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Demonstrates the method's consistency over short and long periods.[8]
Robustness No significant change in results with deliberate variations in method parameters.Assesses the method's reliability under normal operational variations.[6][17]

Table 3: Method Validation Parameters for Purity and Impurity Determination

Parameter Acceptance Criteria Purpose
Specificity Peak purity of the analyte is demonstrated. Impurity peaks are resolved from the main peak.Ensures accurate assessment of impurities.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest amount of analyte that can be detected.[16]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[16]
Accuracy (% Recovery at LOQ) 80.0% to 120.0%Confirms accuracy at low concentrations.
Precision (RSD at LOQ) RSD ≤ 10.0%Confirms precision at low concentrations.

Experimental Protocols

Proposed RP-HPLC Method for Intermediate A (6-fluoro-3-formyl-1H-indole-4-carboxylic acid methyl ester)

This protocol is a model based on methods developed for Rucaparib and similar indole derivatives.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of 0.02 M phosphate buffer (pH 2.8) and acetonitrile in a ratio of 48:52 (v/v).[6]

    • Flow Rate: 1.0 mL/min[6]

    • Detection Wavelength: 248 nm[6]

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Intermediate A reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (mobile phase) and sonicate to dissolve.

    • Make up to volume with the diluent.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the Intermediate A sample equivalent to 10 mg into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate to dissolve.

    • Make up to volume with the diluent.

Validation Experiments
  • Specificity: Analyze blank (diluent), placebo (if applicable), reference standard, and sample solutions. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) should also be performed to demonstrate that degradants do not interfere with the main peak.[7][9]

  • Linearity: Prepare a series of at least five concentrations of the reference standard across the range of 50% to 150% of the target concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).[7][8]

  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into the sample at three concentration levels (e.g., 80%, 100%, and 120%).[8] Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Robustness: Introduce small, deliberate variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).[6] Evaluate the impact on the results.

Mandatory Visualizations

Experimental Workflow

G Figure 1: General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Select Analytical Technique (e.g., HPLC) B Optimize Chromatographic Conditions A->B C System Suitability B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J K Standard Operating Procedure (SOP) J->K L Routine Use K->L

Caption: General Workflow for Analytical Method Validation

Logical Relationship of Validation Parameters

G Figure 2: Interrelationship of Key Validation Parameters Method Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy Accuracy Precision Precision Accuracy->Precision Range->Accuracy Range->Precision

Caption: Interrelationship of Key Validation Parameters

This guide provides a framework for the analytical method validation of Rucaparib intermediates. It is essential to tailor the validation protocol to the specific intermediate and its intended use, adhering to the principles outlined in regulatory guidelines such as those from the ICH and FDA.[15][21]

References

Comparison of different nitrating agents for fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of fluorinated benzoic acids is a critical transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. The fluorine substituent and the carboxylic acid group, both being electron-withdrawing, deactivate the aromatic ring, making nitration challenging and highly dependent on the choice of nitrating agent and reaction conditions. This guide provides an objective comparison of various nitrating agents for the nitration of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, supported by experimental data to inform the selection of the most suitable method for a given synthetic goal.

Executive Summary

The regioselectivity of nitration on fluorinated benzoic acids is a complex interplay of the directing effects of the fluorine and carboxylic acid groups. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director, albeit a deactivating one. The final isomer distribution is therefore highly sensitive to the nitrating agent and reaction parameters. This guide explores the performance of common nitrating agents, including mixed acid (HNO₃/H₂SO₄), potassium nitrate in sulfuric acid, and dinitrogen pentoxide, providing available quantitative data on yields and isomer distribution.

Comparison of Nitrating Agents

The following table summarizes the performance of different nitrating agents for the nitration of fluorinated benzoic acids based on available experimental data.

SubstrateNitrating AgentReaction ConditionsMajor Product(s)Yield (%)Isomer Distribution (ortho:meta:para)
2-Fluorobenzoic Acid HNO₃ / H₂SO₄-10°C to 0°C, 1h2-Fluoro-5-nitrobenzoic acid & 2-Fluoro-3-nitrobenzoic acid~85Not specified
KNO₃ / H₂SO₄0°C to RTNot specifiedNot specifiedNot specified
3-Fluorobenzoic Acid HNO₃ / H₂SO₄0°C to RT, 3h3-Fluoro-6-nitrobenzoic acid & 3-Fluoro-4-nitrobenzoic acid~90Not specified
Dinitrogen Pentoxide (N₂O₅)CH₂Cl₂, 0°C to RTNot specifiedGoodHigh regioselectivity reported for deactivated aromatics
4-Fluorobenzoic Acid HNO₃ / H₂SO₄0°C to 20°C, 17h4-Fluoro-3-nitrobenzoic acid~75Predominantly 3-nitro isomer
KNO₃ / H₂SO₄Ice bath to RT, overnight4-Fluoro-3-nitrobenzoic acid90Predominantly 3-nitro isomer

Note: "Not specified" indicates that the specific data was not available in the cited literature. The isomer distribution is relative to the carboxylic acid group.

Experimental Protocols

Nitration of 4-Fluorobenzoic Acid using Mixed Acid

Principle: This method utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ, which then acts as the electrophile in the aromatic substitution reaction.

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 300 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 150 mL of concentrated nitric acid (d=1.42) to the sulfuric acid while maintaining the temperature at 0°C.

  • To this nitrating mixture, add 50 g of 4-fluorobenzoic acid portion-wise over 30 minutes, ensuring the temperature remains at 0°C.[1]

  • Stir the reaction mixture at 0°C for one hour.

  • Allow the reaction to warm to room temperature (20°C) and continue stirring for 16 hours.[1]

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to obtain 4-fluoro-3-nitrobenzoic acid.[1]

Nitration of 4-Fluorobenzoic Acid using Potassium Nitrate

Principle: Potassium nitrate in concentrated sulfuric acid provides an alternative method for generating the nitronium ion.

Procedure:

  • Dissolve 50.0 g (0.36 mol) of 4-fluorobenzoic acid in 180 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Add 39.7 g (0.39 mol) of potassium nitrate in portions to the cooled solution.

  • Stir the reaction mixture overnight at room temperature.[2]

  • Slowly pour the reaction mixture over 800 g of crushed ice with continuous stirring.

  • Allow the mixture to stand at room temperature overnight.

  • Filter the solid product, wash it thoroughly with water, and dry to yield 4-fluoro-3-nitrobenzoic acid.[2]

Nitration of 2-Chloro-4-fluorobenzoic Acid Precursor using Mixed Acid with Oleum

Principle: This protocol demonstrates the nitration of a related halogenated benzoic acid derivative, highlighting the use of oleum to enhance the strength of the nitrating mixture, which can be applicable for highly deactivated substrates.

Procedure:

  • In a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, cooling unit, thermometer, and dropping funnel, add 150.2 g of 30% oleum and 60.2 g of concentrated nitric acid (99%), while maintaining the temperature below 10°C.

  • Over approximately 2.5 hours, add 115.6 g of 2-chloro-4-fluorobenzotrichloride to the sulfuric acid-nitrate mixture, keeping the temperature between 0-10°C.

  • After the addition is complete, stir the reaction mixture for another 17 hours at 20°C.[3]

  • Pour the reaction mixture into ice water and filter the resulting precipitate.

  • The precipitate is washed with water and then recrystallized from a hot ethyl acetate and heptane mixture.

Reaction Mechanisms and Regioselectivity

The nitration of fluorinated benzoic acids proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) and its subsequent attack on the aromatic ring.

NitrationMechanism HNO3 HNO3 NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ - HSO₄⁻ - H₂O H2SO4 H2SO4 Fluorobenzoic_Acid Fluorobenzoic Acid Sigma_Complex Wheland Intermediate (Sigma Complex) Fluorobenzoic_Acid->Sigma_Complex + NO₂⁺ Nitrofluorobenzoic_Acid Nitrofluorobenzoic Acid Sigma_Complex->Nitrofluorobenzoic_Acid - H⁺ H+ H+

Caption: General mechanism of electrophilic aromatic nitration.

The regiochemical outcome is determined by the directing effects of the substituents. The carboxylic acid group is a strong deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. The fluorine atom is also deactivating due to its strong inductive effect but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

  • 2-Fluorobenzoic Acid: The fluorine at the ortho position strongly deactivates the ring. Nitration is expected to occur at the positions meta to the carboxylic acid group (positions 3 and 5). The directing effect of the fluorine atom may favor the 5-position.

  • 3-Fluorobenzoic Acid: The fluorine atom is meta to the carboxylic acid group. The positions ortho and para to the fluorine (positions 2, 4, and 6) are activated relative to the other positions. The carboxylic acid directs to position 5. A mixture of isomers is likely, with substitution at positions 4 and 6 being significant.

  • 4-Fluorobenzoic Acid: The fluorine is para to the carboxylic acid. The carboxylic acid directs to the meta position (position 3 and 5). The fluorine atom activates the ortho positions (positions 3 and 5). Therefore, nitration is strongly directed to the 3-position (and 5-position, which is equivalent).

Regioselectivity cluster_2FBA 2-Fluorobenzoic Acid cluster_3FBA 3-Fluorobenzoic Acid cluster_4FBA 4-Fluorobenzoic Acid 2FBA F | C-COOH / \ C   C \ / C=C 2FBA_arrows NO₂⁺ attacks at C3 & C5 3FBA COOH | C / \ C   C-F \ / C=C 3FBA_arrows NO₂⁺ attacks at C4 & C6 4FBA COOH | C / \ C   C \ / C=C  |  F 4FBA_arrows NO₂⁺ attacks at C3 & C5

Caption: Predicted regioselectivity of nitration.

Conclusion

The choice of nitrating agent for fluorinated benzoic acids significantly impacts both the yield and the isomeric distribution of the products. For routine nitrations, the conventional mixed acid system (HNO₃/H₂SO₄) remains a viable and cost-effective option, although careful control of reaction temperature is crucial to maximize the yield of the desired isomer. The use of potassium nitrate in sulfuric acid offers a convenient alternative. For highly deactivated substrates or when milder conditions are required, dinitrogen pentoxide presents a powerful, albeit more specialized, nitrating agent. Researchers and drug development professionals should carefully consider the specific isomeric requirements of their target molecule and the available experimental capabilities when selecting a nitration strategy. Further optimization of reaction conditions for each substrate and nitrating agent combination is recommended to achieve the desired outcome with high efficiency and selectivity.

References

Safety Operating Guide

Prudent Disposal of 5-Fluoro-2-methyl-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are paramount for ensuring a safe research environment and minimizing environmental impact. 5-Fluoro-2-methyl-3-nitrobenzoic acid, as a halogenated nitroaromatic compound, requires careful handling and should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the potential hazards associated with this class of compounds.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

In the event of exposure, adhere to the following first-aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.

  • Inhalation: Move the individual to an area with fresh air.

Quantitative Safety and Disposal Data

Due to the absence of a specific SDS, quantitative data such as permissible exposure limits for this compound are not available. The table below summarizes key safety and disposal information based on the properties of similar chemical compounds.

ParameterInformationSource
Chemical Classification Halogenated Nitroaromatic Carboxylic AcidGeneral Chemical Knowledge
Primary Hazards Potential for skin, eye, and respiratory irritation. Nitroaromatic compounds can have toxic properties.General Chemical Knowledge
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated.[General Laboratory Safety Guidelines]
Spill Cleanup Avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal.[1]
Disposal Container Labeled, sealed, and compatible container for halogenated organic waste.[1][2]
Disposal Method Engage a licensed chemical waste disposal company. Do not discharge to sewer systems.[3][4]

Experimental Protocols for Disposal

Direct chemical neutralization or degradation of this compound in a laboratory setting is not recommended without a validated protocol and a thorough understanding of the potential reaction byproducts. The standard and safest procedure is to manage it as hazardous waste through a professional service.

Waste Collection and Segregation:

  • Waste Identification: this compound should be classified as halogenated organic waste .[2]

  • Containerization: Collect waste, including any contaminated materials (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and prevent dangerous reactions.[1][2] Do not mix with incompatible materials such as strong oxidizing agents or bases.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound and contaminated materials) B Identify as Hazardous Waste: Halogenated Nitroaromatic Compound A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Sealed, and Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Professional Disposal E->F G Final Disposal by Licensed Contractor F->G

Caption: Disposal decision workflow.

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from the SDS of its closely related methyl ester and other nitrobenzoic acid derivatives. It is imperative to handle this compound with caution and to consult with a qualified safety professional for a comprehensive risk assessment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific EquipmentPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coat, long-sleeved. Fire/flame resistant and impervious clothing is recommended.[1]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator).To be used when handling the powder outside of a fume hood, if dust generation is likely, or if exposure limits are exceeded.[1]
Operational Plan: Safe Handling Procedure

Adherence to proper operational procedures is crucial for minimizing risk.

1. Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. General Hygiene Practices:

  • Avoid breathing dust.

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Avoid contact with skin, eyes, and clothing.

3. Handling and Dispensing:

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.[2]

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

2. Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon disp_waste Segregate Chemical Waste handle_transfer->disp_waste cleanup_store Store Securely cleanup_decon->cleanup_store disp_container Decontaminate Container disp_waste->disp_container disp_dispose Dispose via Approved Vendor disp_container->disp_dispose

References

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Retrosynthesis Analysis

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5-Fluoro-2-methyl-3-nitrobenzoic acid
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5-Fluoro-2-methyl-3-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.